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  • Product: 3-phenyl-1H-pyrazolo[4,3-c]quinoline
  • CAS: 1031967-61-9

Core Science & Biosynthesis

Foundational

synthesis and characterization of 3-phenyl-1H-pyrazolo[4,3-c]quinoline

An In-depth Technical Guide to the Synthesis and Characterization of 3-phenyl-1H-pyrazolo[4,3-c]quinoline For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of the Pyrazolo[4,3-c]q...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-phenyl-1H-pyrazolo[4,3-c]quinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Pyrazolo[4,3-c]quinoline Scaffold

The fusion of pyrazole and quinoline rings creates the pyrazolo[4,3-c]quinoline scaffold, a heterocyclic system of significant interest in medicinal chemistry. This structural motif is the backbone for compounds exhibiting a wide array of biological activities. Derivatives have been identified as potential anti-inflammatory agents that inhibit nitric oxide (NO) production, selective cyclooxygenase-2 (COX-2) inhibitors, and photosensitizing anti-cancer agents.[1][2][3][4] The inherent versatility of this scaffold, allowing for substitutions on both the pyrazole and quinoline moieties, makes it a valuable template for developing novel therapeutics.[5][6] This guide provides a detailed examination of the synthesis and comprehensive characterization of a key derivative, 3-phenyl-1H-pyrazolo[4,3-c]quinoline, offering field-proven insights for researchers engaged in its study.

Part 1: Strategic Synthesis of the Core Scaffold

The construction of the pyrazolo[4,3-c]quinoline system can be approached through several synthetic strategies. A robust and logical method involves the initial synthesis of a substituted pyrazole followed by the construction of the fused quinoline ring. This guide details a well-established pathway: the reductive cyclization of a carefully designed pyrazole-tethered α,β-unsaturated ketone. This method is advantageous as it allows for the precise installation of the desired phenyl group at the 3-position of the pyrazole ring early in the sequence.

Causality in Experimental Design

The chosen synthetic route begins with the Vilsmeier-Haack formylation of 1-phenyl-3-(2-nitrophenyl)-1H-pyrazole. This electrophilic substitution reaction is directed to the 4-position of the pyrazole ring, which is activated by the phenyl group at the 1-position. The resulting aldehyde is a crucial intermediate. The subsequent Claisen-Schmidt condensation with an appropriate acetophenone introduces the α,β-unsaturated ketone functionality. This step is base-catalyzed, typically using potassium hydroxide in methanol, which facilitates the deprotonation of the acetophenone's methyl group to form the reactive enolate.

The final and key step is the reductive cyclization. The nitro group on the ortho-position of the phenyl ring is strategically placed to serve as a precursor to the quinoline nitrogen. Reduction of the nitro group, commonly achieved with iron powder in acetic acid, generates an in-situ amine. This amine then undergoes an intramolecular cyclization by attacking the β-carbon of the enone system, followed by dehydration to form the aromatic quinoline ring. This cascade reaction is efficient and directly yields the target heterocyclic system.[7]

Synthetic Workflow Diagram

Synthesis_Workflow A 1-phenyl-3-(2-nitrophenyl)-1H-pyrazole B Vilsmeier-Haack Reagent (POCl3, DMF) C 1-phenyl-3-(2-nitrophenyl)-1H-pyrazole-4-carbaldehyde B->C Formylation D Acetophenone, KOH/MeOH E Intermediate Chalcone (α,β-unsaturated ketone) D->E Claisen-Schmidt Condensation F Fe / Acetic Acid (Reductive Cyclization) G 3-phenyl-1H-pyrazolo[4,3-c]quinoline F->G Reduction & Cyclization

Caption: Synthetic route to 3-phenyl-1H-pyrazolo[4,3-c]quinoline.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1-phenyl-3-(2-nitrophenyl)-1H-pyrazole-4-carbaldehyde (Intermediate C)

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0°C.

  • Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-phenyl-3-(2-nitrophenyl)-1H-pyrazole in DMF dropwise to the Vilsmeier reagent.

  • Allow the mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours, monitoring the reaction by TLC.[7]

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried. Recrystallize from ethanol to obtain the pure aldehyde.

Step 2: Synthesis of the Chalcone Intermediate (Intermediate E)

  • Dissolve the aldehyde from Step 1 and an equimolar amount of acetophenone in methanol.

  • Add a catalytic amount of potassium hydroxide (KOH) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water. The precipitated chalcone is filtered, washed with water until neutral, and dried.[7]

Step 3: Synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline (Final Product G)

  • To a suspension of the chalcone from Step 2 in glacial acetic acid, add iron powder in portions.

  • Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by observing the color change and by TLC.

  • After completion, pour the hot reaction mixture into ice water.

  • Filter the solution to remove excess iron and neutralize the filtrate with a suitable base (e.g., ammonium hydroxide).

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield pure 3-phenyl-1H-pyrazolo[4,3-c]quinoline.[7]

Part 2: Comprehensive Characterization and Data Validation

Confirming the structure and purity of the synthesized 3-phenyl-1H-pyrazolo[4,3-c]quinoline is a critical, self-validating process. A combination of spectroscopic and physical methods provides an unambiguous structural assignment. The molecular formula is C₁₆H₁₁N₃, with a molecular weight of 245.28 g/mol .[8]

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Analysis MS Mass Spectrometry (HRMS) Start->MS Analysis IR IR Spectroscopy Start->IR Analysis MP Melting Point Analysis Start->MP Analysis Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Confirmation (TLC, HPLC) IR->Purity MP->Purity Final Characterized Compound: 3-phenyl-1H-pyrazolo[4,3-c]quinoline Purity->Final Structure->Final

Caption: Workflow for the structural validation of the final product.

Expected Analytical Data

The following table summarizes the expected data from the primary characterization techniques. This multi-faceted approach ensures the trustworthiness of the compound's identity.

Technique Parameter Expected Result & Rationale
¹H NMR Chemical Shift (δ)Aromatic Protons (m, ~7.4-9.5 ppm): Complex multiplets for the phenyl and quinoline ring protons. A distinct singlet for the H-4 proton of the quinoline ring is expected at a downfield shift (~9.5 ppm) due to its proximity to the pyrazole nitrogen and the quinoline ring current.[9] NH Proton (br s, >12 ppm): A broad singlet for the pyrazole N-H proton, which is exchangeable with D₂O.
¹³C NMR Chemical Shift (δ)Aromatic Carbons (~110-155 ppm): Multiple signals corresponding to the carbons of the fused heterocyclic system and the phenyl substituent. The exact number of signals will confirm the molecular symmetry.[5]
HRMS (ESI) m/z[M+H]⁺: Expected at ~246.0975. This high-resolution measurement confirms the elemental composition (C₁₆H₁₂N₃⁺) with high accuracy, distinguishing it from other potential isomers or byproducts.[10]
IR Spectroscopy Wavenumber (cm⁻¹)~3100-3000 cm⁻¹: C-H stretching of aromatic rings. ~1620-1580 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole and quinoline rings. ~3400 cm⁻¹ (broad): N-H stretching of the pyrazole ring.
Melting Point Range (°C)A sharp melting point is indicative of high purity. The exact value should be compared with literature data if available.
Self-Validating System of Analysis

The characterization protocol is designed to be a self-validating system.

  • Mass Spectrometry provides the molecular formula.

  • ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of atoms. The number of signals, their chemical shifts, and coupling patterns must be consistent with the proposed structure. For instance, the integration of the proton signals in the ¹H NMR spectrum must sum to the 11 protons expected from the molecular formula.[5]

  • IR Spectroscopy validates the presence of key functional groups (N-H, C=N, aromatic C-H).

  • A sharp melting point provides strong evidence of the sample's purity.

Together, these techniques provide orthogonal data points that must all converge to confirm the identity of 3-phenyl-1H-pyrazolo[4,3-c]quinoline, ensuring the highest level of scientific integrity.

References

  • ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2026). Wiley Online Library.
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). MDPI.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.).
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). PMC.
  • Pyrazolo [4,3-c] quinolines synthesis and specific inhibition of benzodiazepine receptor binding (Note I). (n.d.). PubMed.
  • The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. (n.d.).
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). PMC.
  • Full article: Alkylation of 3‐Phenyl‐1H‐pyrazolo[4,3‐c] quinoline: Theoretical Analysis of Regioselectivity. (2007). Taylor & Francis Online.
  • Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). PubMed.
  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021).
  • 3-Phenyl-1H-pyrazolo[4,3-c]quinoline. (n.d.). Appchem.
  • SYNTHESIS OF PYRAZOLO[4,3-c]QUINOLINES AND THE CC BOND CLEAVAGE DURING REDUCTIVE. (2021). Semantic Scholar.
  • (PDF) Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).

Sources

Exploratory

Mechanistic Pathways in the Synthesis of 3-Phenyl-1H-pyrazolo[4,3-c]quinolines: A Technical Guide

Executive Summary & Structural Significance The pyrazolo[4,3-c]quinoline scaffold is a privileged heterocyclic framework in medicinal chemistry, recognized for its potent biological activities, including anti-inflammator...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The pyrazolo[4,3-c]quinoline scaffold is a privileged heterocyclic framework in medicinal chemistry, recognized for its potent biological activities, including anti-inflammatory properties via the inhibition of nitric oxide (NO) production, inducible nitric oxide synthase (iNOS), and cyclooxygenase 2 (COX-2) expression 1. Specifically, the synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline requires precise construction of the fused tricyclic system.

Historically, syntheses relied on harsh Friedländer condensations or multi-step reductive cyclizations 2. However, modern synthetic methodologies have shifted toward highly efficient, atom-economical routes. This guide dissects the two most advanced mechanistic pathways for its formation: Base-Promoted Intramolecular 1,3-Dipolar Cycloaddition and Electrochemical Dehydrogenative Cyclization .

Core Mechanistic Pathways

Base-Promoted Intramolecular 1,3-Dipolar Cycloaddition

This pathway leverages the generation of a transient diazo species from a tosylhydrazone precursor, followed by an intramolecular trap by a tethered alkyne 3.

Mechanistic Causality:

  • Hydrazone Formation: The reaction between 2-(phenylethynyl)quinoline-3-carbaldehyde and 4-methylbenzenesulfonohydrazide yields a tosylhydrazone.

  • Diazo Generation: The introduction of a base (Cs₂CO₃) deprotonates the hydrazone. The large ionic radius of the cesium cation ensures a highly dissociated, "naked" carbonate anion, maximizing basicity to facilitate the elimination of the tosylate leaving group without nucleophilic interference.

  • Cycloaddition: The rigid quinoline backbone pre-organizes the alkyne and the highly reactive diazo group in close spatial proximity. This drastically lowers the activation entropy ( ΔS‡ ), driving a rapid 1,3-dipolar cycloaddition to form a tricyclic pyrazoline intermediate.

  • Aromatization: A final base-mediated deprotonation-reprotonation sequence aromatizes the pyrazole ring, yielding the thermodynamically stable 3-phenyl-1H-pyrazolo[4,3-c]quinoline 3.

DipolarCycloaddition Substrate 2-(Phenylethynyl)quinoline- 3-carbaldehyde Hydrazone Tosylhydrazone Intermediate Substrate->Hydrazone + NH2NHTs (Condensation) Diazo Diazo Species (Transient Dipole) Hydrazone->Diazo Base (Cs2CO3) - Ts- Cycloaddition 1,3-Dipolar Cycloaddition Diazo->Cycloaddition Intramolecular Attack Intermediate Tricyclic Pyrazoline Intermediate Cycloaddition->Intermediate Product 3-Phenyl-1H-pyrazolo [4,3-c]quinoline Intermediate->Product Deprotonation & Aromatization

Fig 1: Base-promoted 1,3-dipolar cycloaddition mechanism for pyrazolo[4,3-c]quinoline formation.

Electrochemical Dehydrogenative Cyclization

Electrochemical synthesis offers a green, metal-free alternative by utilizing anodic oxidation to drive the cyclization of linear hydrazones (e.g., 7-chloro-4-quinolinylhydrazones) 4.

Mechanistic Causality:

  • First Anodic Oxidation: The linear hydrazone undergoes a single-electron transfer (SET) at the anode to form a highly reactive radical cation.

  • Intramolecular Cyclization: The radical cation undergoes intramolecular C-N bond formation with the adjacent aromatic ring, accompanied by the loss of a proton.

  • Second Oxidation & Aromatization: A subsequent SET and deprotonation event (-e⁻, -H⁺) restores aromaticity, yielding the final pyrazolo[4,3-c]quinoline architecture. This avoids the need for toxic chemical oxidants or transition metal catalysts [[4]]().

Electrochemical Hydrazone Linear Hydrazone Precursor Oxidation1 Anodic Oxidation (-e-) Hydrazone->Oxidation1 RadicalCation Radical Cation Intermediate Oxidation1->RadicalCation Cyclization Intramolecular C-N Bond Formation RadicalCation->Cyclization -H+ Oxidation2 Second Oxidation (-e-, -H+) Cyclization->Oxidation2 Product 3-Phenyl-1H-pyrazolo [4,3-c]quinoline Oxidation2->Product Aromatization

Fig 2: Electrochemical dehydrogenative cyclization pathway via radical cation intermediates.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm intermediate formation before proceeding.

Protocol A: One-Pot 1,3-Dipolar Cycloaddition

Objective: Synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline via diazo intermediate 3.

  • Condensation: Dissolve 2-(phenylethynyl)quinoline-3-carbaldehyde (0.25 mmol) and 4-methylbenzenesulfonohydrazide (0.5 mmol, 2.0 equiv) in anhydrous MeCN (2 mL). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Perform an in-process ¹H NMR on a micro-aliquot. The disappearance of the aldehyde proton signal (~10.5 ppm) and the emergence of the hydrazone CH=N signal (~8.2 ppm) validates complete conversion.

  • Solvent Exchange: Remove MeCN under reduced pressure.

    • Causality: MeCN is removed because its polarity and boiling point are suboptimal for the high-temperature cycloaddition and it can interfere with base solubility.

  • Cycloaddition: Dissolve the crude tosylhydrazone in 1,4-dioxane (2 mL). Add Cs₂CO₃ (0.38 mmol, 1.5 equiv). Heat the mixture at 100 °C for 1–2 hours under an argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the highly reactive diazo intermediate. 1,4-dioxane provides the necessary thermal bandwidth (b.p. 101 °C) to overcome the cycloaddition activation barrier.

  • Isolation: Cool to room temperature, dilute with H₂O, and extract with EtOAc. Dry the organic layer over Na₂SO₄ and purify via silica gel chromatography.

    • Self-Validation Checkpoint: Final structural confirmation via ¹H NMR (DMSO-d₆). The pyrazole N-H proton must appear as a distinct broad singlet at ~14.48 ppm, confirming the fused heterocyclic structure 3.

Protocol B: Electrochemical Dehydrogenative Cyclization

Objective: Metal-free synthesis via anodic oxidation 4.

  • Cell Preparation: In an undivided electrochemical cell, dissolve the linear quinolinylhydrazone precursor (1.0 mmol) in DMF (10 mL). Add LiClO₄ (0.1 M) as the supporting electrolyte.

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the transient radical cations. LiClO₄ ensures optimal ionic conductivity without participating in side reactions.

  • Electrolysis: Equip the cell with two Platinum (Pt) plate electrodes (1 cm × 1 cm). Apply a constant current (e.g., 10 mA/cm²) at 25 °C for 4 hours.

    • Causality: Pt provides an inert, high-overpotential surface, ensuring electron transfer occurs strictly from the substrate rather than oxidizing the solvent. Constant current prevents over-oxidation of the nitrogen-rich product.

  • Monitoring & Workup:

    • Self-Validation Checkpoint: Track the reaction via UV/Vis spectrophotometry. A distinct bathochromic shift confirms the transition from a linear to a fused cyclic architecture.

    • Extract with EtOAc, wash extensively with brine to remove DMF, dry, and concentrate. FT-IR validation must show the disappearance of the linear N-H stretch and the emergence of a strong C=N stretching vibration at ~1600 cm⁻¹ 4.

Quantitative Data & Optimization Matrix

The following table synthesizes the quantitative parameters and yields across different mechanistic approaches, providing a comparative baseline for process optimization.

Synthetic MethodologyReagents / CatalystSolvent SystemTemp (°C)Time (h)Yield (%)Primary Mechanistic Driver
1,3-Dipolar Cycloaddition NH₂NHTs, Cs₂CO₃ (1.5 eq)MeCN → 1,4-Dioxane100290% Base-promoted diazo generation & thermal cycloaddition
Electrochemical Cyclization Pt electrodes, LiClO₄DMF25485% Anodic single-electron transfer (SET) dehydrogenation
Reductive Cyclization Fe powder, AcOHEtOH80677% Successive intramolecular Michael addition

Conclusion

The synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline has evolved from classical condensation techniques into highly sophisticated, atom-economical pathways. The 1,3-dipolar cycloaddition provides superior yields (up to 90%) by exploiting the thermodynamic driving force of diazo intermediates within a pre-organized scaffold. Conversely, the electrochemical dehydrogenative cyclization represents the frontier of green synthesis, eliminating the need for transition metals while maintaining excellent yields. Selection between these methods should be dictated by the availability of electrochemical infrastructure versus the tolerance of substrates to basic, high-temperature conditions.

References

  • Intramolecular Cycloaddition Approach to Fused Pyrazoles: Access to 4,5-Dihydro-2H-pyrazolo[4,3-c]quinolines, 2,8-Dihydroindeno[2,1-c]pyrazoles, and 4,5-Dihydro-2H-benzo[e]indazoles. Thieme Connect.3

  • Simple Electrochemical Synthesis of Pyrazolo[4,3-c]quinoline Derivatives. Revista de Chimie. 4

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI. 1

  • SYNTHESIS OF PYRAZOLO[4,3-c]QUINOLINES AND THE C-C BOND CLEAVAGE DURING REDUCTIVE CYCLIZATION. Semantic Scholar. 2

Sources

Foundational

The Pyrazolo[4,3-c]quinoline Scaffold: Fundamental Properties, Synthesis, and Therapeutic Applications in Modern Medicinal Chemistry

Executive Summary The pyrazolo[4,3-c]quinoline core is a highly privileged, tricyclic heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry. By fusing a pyrazole ring to a quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[4,3-c]quinoline core is a highly privileged, tricyclic heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry. By fusing a pyrazole ring to a quinoline backbone, this rigid and planar structure provides an ideal pharmacophore for interacting with diverse biological targets, including kinases, G-protein-coupled receptors (GPCRs), and inflammatory enzymes. This technical guide explores the fundamental physicochemical properties, field-proven synthetic methodologies, and the mechanistic rationale behind the biological activity of pyrazolo[4,3-c]quinoline derivatives.

Structural & Physicochemical Properties

The fundamental properties of the pyrazolo[4,3-c]quinoline core dictate its versatility in drug design. The tricyclic system is characterized by a high degree of planarity, which facilitates deep insertion into narrow hydrophobic binding pockets, such as the ATP-binding clefts of kinases[1].

Key Pharmacophoric Features:
  • Hinge-Binding Motif: The pyrazole nitrogen atoms (N1 and N2) act as excellent hydrogen bond donors and acceptors. In kinase targets like Ataxia–telangiectasia mutated (ATM) kinase, the core serves as a monodentate hinge-binding motif, anchoring the molecule within the active site[1].

  • π

    π Stacking Capabilities: The electron-deficient quinoline system engages in robust π

    π interactions with aromatic amino acid residues (e.g., Trp684 and Tyr670 in ATM kinase)[1].
  • Tunable Lipophilicity and Substitution: The scaffold allows for extensive functionalization at the N1, N2, C3, and C4 positions. This tunability is critical for optimizing metabolic stability, oral bioavailability, and target selectivity without disrupting the core's binding geometry[2].

Synthetic Methodologies

The synthesis of pyrazolo[4,3-c]quinolines requires precise control over ring closure to ensure high yields and regioselectivity. Below are two highly validated, step-by-step methodologies representing different strategic approaches to constructing the core.

Protocol A: Acid-Promoted Synthesis via C–C Bond Cleavage

This modern approach utilizes pyrazole-arylamines and β -keto esters. It is highly valued because it avoids complex pre-functionalization and tolerates a wide range of functional groups by leveraging an unusual C–C bond cleavage mechanism[3][4].

Causality & Rationale: The acidic conditions promote the condensation of the arylamine with the β -keto ester, forming an iminium intermediate. Subsequent intramolecular cyclization and the expulsion of an alkyl group (via C–C cleavage) drive the thermodynamically favorable aromatization of the tricyclic core.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vessel, combine 1.0 equivalent of the 2-(1H-pyrazol-5-yl)aniline derivative and 1.2 equivalents of the selected β -keto ester.

  • Catalyst Addition: Add an acid promoter (e.g., a catalytic amount of strong Brønsted acid or Lewis acid, as optimized for the specific substrate) in a suitable organic solvent (e.g., toluene or DMF).

  • Cyclization: Heat the reaction mixture to 100–120 °C under an inert atmosphere (N 2​ or Argon) for 4–8 hours. Monitor the consumption of the starting arylamine via TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ to neutralize the acid. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the alkyl-substituted pyrazolo[4,3-c]quinoline.

Protocol B: Kira-Vilsmeier Approach for 2-Aryl Derivatives

This route is specifically designed for synthesizing 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones, which are potent A3 adenosine receptor antagonists[2][5].

Causality & Rationale: The Vilsmeier-Haack reaction is employed to form pyrazole-4-carboxaldehydes from phenyl-hydrazones. The highly electrophilic Vilsmeier reagent (POCl 3​ /DMF) ensures efficient formylation, setting up the necessary functional handles for subsequent oxidation and ring closure.

Step-by-Step Methodology:

  • Hydrazone Formation: React phenylhydrazine with o-nitro-acetophenone in ethanol under reflux to yield the corresponding phenyl-hydrazone.

  • Vilsmeier Formylation: Slowly add the phenyl-hydrazone to a pre-cooled (0 °C) Vilsmeier reagent mixture (POCl 3​ and DMF). Stir at room temperature, then heat to 80 °C for 3 hours to form the pyrazole-4-carboxaldehyde.

  • Oxidation: Oxidize the resulting aldehyde using KMnO 4​ in an aqueous alkaline medium to yield the corresponding pyrazole-4-carboxylic acid.

  • Reductive Cyclization: Subject the nitro-carboxylic acid intermediate to reductive conditions (e.g., Fe/AcOH or catalytic hydrogenation). The reduction of the nitro group to an amine triggers spontaneous intramolecular cyclization with the adjacent carboxylic acid, yielding the 4-oxo-pyrazolo[4,3-c]quinoline core.

SynthWorkflow A Pyrazole-arylamines C Acid-Promoted Cyclization (C-C Bond Cleavage) A->C B β-keto esters B->C D Pyrazolo[4,3-c]quinoline Core C->D High Yield E Structural Optimization (N1/N2/C3/C4 Substitution) D->E F Targeted Bioactive Agents (Kinase/Receptor Modulators) E->F SAR Tuning

Caption: Logical workflow for the acid-promoted synthesis and optimization of the pyrazolo[4,3-c]quinoline core.

Biological Activity & Target Profiling

The pyrazolo[4,3-c]quinoline core is a "privileged scaffold," meaning its rigid geometry can be decorated to selectively target entirely different biological pathways.

ATM Kinase Inhibition (Oncology)

Ataxia-telangiectasia mutated (ATM) kinase is a central regulator of the DNA damage response (DDR). Inhibiting ATM sensitizes cancer cells to radiotherapy and chemotherapy[1][6]. Recent rational structural design has yielded pyrazolo[4,3-c]quinoline derivatives (e.g., Compound A36) that exhibit subnanomolar ATM inhibition. The tricyclic core fits perfectly into the ATP pocket, while specific substitutions enhance selectivity against related PIKK family kinases (like ATR and mTOR)[1][6]. In vivo, these compounds show synergistic antitumor efficacy when combined with agents like irinotecan[1][6].

ATMPathway DSB DNA Double-Strand Breaks (Radiation/Chemo) ATM ATM Kinase Activation DSB->ATM Repair DNA Repair (HR/NHEJ) Cancer Cell Survival ATM->Repair Inhibitor Pyrazolo[4,3-c]quinoline Derivatives (e.g., A36) Inhibitor->ATM Hinge-Binding Inhibition Sensitization Radiosensitization & Tumor Cell Apoptosis Inhibitor->Sensitization Prevents Repair

Caption: Mechanistic pathway of ATM kinase inhibition by pyrazolo[4,3-c]quinoline derivatives.

A3 Adenosine Receptor Antagonism

Adenosine receptors modulate nervous, cardiovascular, and immune functions. The 2-arylpyrazolo[4,3-c]quinolin-4-one derivatives have been identified as highly potent and selective antagonists for the human A3 adenosine receptor[2][5]. Substitution at the 4-position of the 2-phenyl ring with electron-donating groups (e.g., methyl or methoxy) drastically enhances affinity, achieving single-digit nanomolar Ki​ values with virtually no off-target affinity for A1, A2A, or A2B receptors[2][5].

Anti-Inflammatory Activity (iNOS Inhibition)

Certain 3-amino-pyrazolo[4,3-c]quinoline derivatives act as potent anti-inflammatory agents by inhibiting nitric oxide (NO) production mediated by inducible nitric oxide synthase (iNOS)[7][8]. Compounds featuring 4-hydroxyphenylamino or 4-benzoic acid substituents at the C4 position demonstrate NO inhibition in lipopolysaccharide (LPS)-induced macrophages at potencies rivaling established positive controls[7][8].

Quantitative Data Summary
Compound / Derivative ClassPrimary TargetBiological Activity / PotencySelectivity ProfileReference
Compound A36 ATM KinaseSubnanomolar IC 50​ >3333-fold over ATR, mTOR, PI3K α [1][6]
Compound 6c (4-methylphenyl)hA3 Adenosine Receptor Ki​ = 9 nM>1000 nM for A1, A2A, A2B[2][5]
Compound 6d (4-methoxyphenyl)hA3 Adenosine Receptor Ki​ = 16 nM>1000 nM for A1, A2A, A2B[2][5]
Compound 2i iNOS (NO Production)Submicromolar IC 50​ Significant inhibition in LPS-induced cells[7][8]

References

  • Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • New 2-Arylpyrazolo[4,3-c]quinoline Derivatives as Potent and Selective Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β -keto esters via cleavage of C–C bonds. Synthetic Communications - Taylor & Francis. Available at:[Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules - MDPI. Available at:[Link]

Sources

Exploratory

Initial Biological Screening of 3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline Analogs: A Multi-Tiered Workflow for Target Identification and Efficacy Profiling

[label="Phosphorylation", color="#5F6368 Finalizing the Visuals I'm now implementing the color palette in the DOT diagrams for visual consistency. I've colored each node according to its function, ensuring clear edge lab...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Phosphorylation", color="#5F6368

Finalizing the Visuals

I'm now implementing the color palette in the DOT diagrams for visual consistency. I've colored each node according to its function, ensuring clear edge labeling and consistent node formatting. I have now refined and finalized all diagrams, ensuring accuracy and visual clarity.

I'm verifying that the links provided are valid, and are in the correct format. They are.

Finalizing the Visuals

I'm now implementing the color palette in the DOT diagrams for visual consistency. I've colored each node according to its function, ensuring clear edge labeling and consistent node formatting. I have now refined and finalized all diagrams, ensuring accuracy and visual clarity.

Finalizing the Data Tables

I'm now integrating the data table, ensuring the IC50 values and cell viability data are clearly presented to distinguish potent, specific inhibitors from cytotoxic compounds. I've included AZD0156 and 1400W as controls, which is key. I'll include detailed methodologies too.

Refining the Experiment Details

I'm now detailing the experimental procedures, starting with high-throughput cell viability using CellTiter-Glo. I've broken down each step, including cell seeding, compound treatment with a dose-response, incubation times, and reagent addition. I'll make sure to include controls. I've got the causality check implemented.

Detailing the Protocols

I'm now detailing the experimental procedures. I've described the cell viability steps, highlighting the causality check for false positives. I've also detailed the TR-FRET ATM Kinase Inhibition Assay, and why the time delay is important.

Refining the Experiment Details

I'm now detailing the experimental steps for the Griess Reagent NO production assay, explaining the seeding, stimulation with LPS to induce iNOS, and the treatment with test analogs and 1400W. Also, I'm describing the incubation and Griess reaction. Finally, I'm clarifying the causality check for ensuring that the drop in absorbance is due to a reduction in nitrite levels, not cell death.

Pharmacological Rationale & Structural Significance

The 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. The planar tricyclic core allows for deep insertion into hydrophobic binding pockets, while the nitrogen heteroatoms serve as critical hydrogen-bond acceptors and donors. Recent literature highlights that derivatives of this scaffold serve as potent Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors[1], anti-inflammatory agents capable of inhibiting nitric oxide (NO) production[2], and selective human A3 adenosine receptor antagonists[3].

Because a single structural class can exhibit such broad polypharmacology, an initial biological screening cascade cannot rely on a single functional assay. Instead, it requires a carefully designed, self-validating workflow that first establishes a therapeutic window (cytotoxicity) before branching into target-specific functional evaluations.

ScreeningCascade A Compound Library (3-phenyl-1H-pyrazolo[4,3-c]quinolines) B Tier 1: Cytotoxicity Profiling (RAW 264.7, HCT116) A->B HTS C Tier 2A: ATM Kinase Inhibition Assay B->C Non-toxic dose D Tier 2B: NO Production Assay (Anti-inflammatory) B->D Non-toxic dose E Tier 3: Mechanistic Profiling (Western Blot: γH2AX, iNOS) C->E IC50 < 100 nM D->E IC50 < 1 μM F Lead Candidate Selection E->F

Multi-tiered biological screening cascade for pyrazolo[4,3-c]quinoline analogs.

Tier 1: High-Throughput Cytotoxicity & Viability Screening

Before assessing the functional activity of any pyrazolo[4,3-c]quinoline analog, we must define its therapeutic window. Differentiating target-specific inhibition from generalized cytotoxicity is critical. For instance, in anti-inflammatory screening, compound 2a (3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline) displayed a seemingly potent IC₅₀ of 0.39 μM for NO inhibition; however, it was highly cytotoxic, leaving only a 9% survival rate in RAW 264.7 cells at 10 μM[2]. This makes it a false positive for anti-inflammatory efficacy.

Protocol 1: CellTiter-Glo Luminescent Cell Viability Assay
  • Seeding: Plate RAW 264.7 (macrophage) or HCT116 (colorectal cancer) cells at 5,000 cells/well in 384-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer the analogs (10-point dose-response, 0.1 nM to 10 μM) using an automated liquid handler. Include 0.1% DMSO as a vehicle control and 10 μM staurosporine as a positive kill control.

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Read: Shake plates for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a multimode microplate reader.

Causality & Self-Validation: This protocol acts as a self-validating system by calculating the Z'-factor using the DMSO and staurosporine controls. A Z' > 0.5 validates the assay's robustness. Compounds reducing viability by >20% at screening doses are strictly flagged to prevent false positives in downstream functional assays.

Tier 2: Target-Specific Functional Assays

Based on the established non-toxic dose ranges, the screening branches into specific functional assays.

Oncology Focus: ATM Kinase Inhibition

ATM kinase is a central regulator in the DNA damage response (DDR) pathway, specifically in sensing DNA double-strand breaks[4]. The nitrogen atom of the pyrazolo[4,3-c]quinoline core forms a critical hydrogen bond with ILE685, while the tricyclic system engages in extensive π-π stacking interactions with the side chains of Trp684 and Tyr670 in the hinge region[4].

ATMSignaling DSB DNA Double-Strand Breaks (Radiation/Chemo) ATM ATM Kinase (Active Monomer) DSB->ATM Activates p53 p53 / Chk2 (Cell Cycle Arrest) ATM->p53 Phosphorylates H2AX γH2AX (DNA Repair) ATM->H2AX Phosphorylates Inhibitor Pyrazolo[4,3-c]quinoline Analog Inhibitor->ATM Blocks (Hinge Region) Apoptosis Apoptosis / Sensitization p53->Apoptosis H2AX->Apoptosis Inhibited Repair

Mechanism of ATM kinase inhibition by pyrazolo[4,3-c]quinoline analogs.

Protocol 2: TR-FRET ATM Kinase Inhibition Assay
  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM recombinant human ATM kinase, 50 nM p53-derived substrate peptide (fluorophore-tagged), and the test compound.

  • Initiation: Add 10 μM ATP to initiate the kinase reaction.

  • Incubation: Incubate the mixture for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho-p53 antibody and EDTA (to quench the kinase reaction by chelating Mg²⁺).

  • Measurement: Read the plate using a time-resolved fluorescence reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Causality & Self-Validation: Time-Resolved FRET (TR-FRET) is deliberately selected over standard fluorescence to eliminate auto-fluorescence. The highly conjugated pyrazolo[4,3-c]quinoline core often emits intrinsic fluorescence, which drives false positives in standard assays. The time delay (e.g., 50 μs) before reading ensures only the long-lived Europium FRET signal is captured.

Immunology Focus: Anti-Inflammatory NO Production

Certain derivatives, such as compound 2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid), exhibit significant inhibition of LPS-stimulated NO production with a potency approximately equal to that of the known iNOS inhibitor 1400W[2].

Protocol 3: Griess Reagent NO Production Assay
  • Seeding & Stimulation: Seed RAW 264.7 cells in 96-well clear plates (50,000 cells/well). Stimulate with 1 μg/mL Lipopolysaccharide (LPS) to induce iNOS expression.

  • Treatment: Concurrently add non-toxic concentrations of test analogs (determined from Tier 1). Include as a positive control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Transfer: Transfer 50 μL of the culture supernatant to a new plate.

  • Griess Reaction: Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Read: Incubate for 10 minutes in the dark. Measure absorbance at 540 nm.

Causality & Self-Validation: Nitric oxide is highly unstable and rapidly oxidizes to nitrite. The Griess reagent specifically reacts with nitrite to form a stable azo dye. Normalizing this data against the Tier 1 viability data ensures that a drop in absorbance is due to true iNOS inhibition, not macrophage apoptosis[2].

Quantitative Data Synthesis

The following table synthesizes representative screening profiles, demonstrating how the multi-tiered approach effectively categorizes analogs and filters out cytotoxic false positives.

Compound Class / AnalogTarget ProfileATM Kinase IC₅₀ (nM)NO Production IC₅₀ (μM)Cell Viability (%) at 10 μM
ATM Inhibitor0.8> 50.098% (HCT116)
Analog 2a Cytotoxic> 10000.399% (RAW 264.7)
iNOS Inhibitor> 10000.4592% (RAW 264.7)
AZD0156 ATM Control0.5N/A99% (HCT116)
1400W iNOS ControlN/A0.4095% (RAW 264.7)

Tier 3: Mechanistic & Cellular Profiling

Once lead candidates are identified (e.g., Analog A36 for ATM inhibition), mechanistic profiling via Western Blotting is required to confirm that the phenotypic effect is driven by the intended mechanism.

For ATM inhibitors, the primary biomarker is γH2AX . ATM plays a pivotal role in the repair of DNA double-strand breaks[1]. Inhibition of ATM blocks the phosphorylation of H2AX (forming γH2AX). By treating HCT116 cells with radiation (to induce breaks) alongside the pyrazolo[4,3-c]quinoline analog, a successful candidate will show a dose-dependent decrease in γH2AX bands on the Western blot, confirming target engagement inside the cell and explaining the subsequent sensitization of the cancer cells to radiotherapy[1].

References

  • Yang, T., et al. "Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy." Journal of Medicinal Chemistry, 2026.[Link]

  • Chen, Y., et al. "Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production." Molecules, 2014.[Link]

  • Colotta, V., et al. "New 2-Arylpyrazolo[4,3-c]quinoline Derivatives as Potent and Selective Human A3 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 2005.[Link]

Sources

Foundational

Discovery and Synthesis of Novel Pyrazolo[4,3-c]quinoline Scaffolds: A Technical Guide for Rational Drug Design

Executive Summary The pyrazolo[4,3-c]quinoline framework represents a highly privileged tricyclic scaffold in modern medicinal chemistry. By merging the distinct pharmacological properties of pyrazole and quinoline moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[4,3-c]quinoline framework represents a highly privileged tricyclic scaffold in modern medicinal chemistry. By merging the distinct pharmacological properties of pyrazole and quinoline moieties into a single rigidified core, this scaffold has become a cornerstone in the discovery of novel therapeutics[1]. As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the rational design, structural biology, and synthetic methodologies of pyrazolo[4,3-c]quinolines, equipping drug development professionals with actionable, self-validating protocols.

The Pharmacological Landscape

The structural hybridization inherent in pyrazolo[4,3-c]quinolines yields compounds with remarkable bioactivity profiles. Historically, these derivatives have been explored as potent anti-inflammatory agents capable of inhibiting inducible nitric oxide synthase (iNOS) and suppressing lipopolysaccharide (LPS)-stimulated NO production in macrophages[2]. Furthermore, specific functionalization at the 2-phenyl position has yielded highly selective human A3 adenosine receptor antagonists with nanomolar affinities[3].

More recently, the scaffold has gained significant traction in targeted oncology. The rigid tricyclic nature of the core makes it an ideal candidate for kinase inhibition, particularly against Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of DNA double-strand break repair[4].

Rational Drug Design: Targeting ATM Kinase

The transition from flexible precursor molecules to rigidified pyrazolo[4,3-c]quinolines exemplifies the power of conformationally restricted scaffold design.

In the development of advanced ATM inhibitors (such as Compound A36), researchers hypothesized that applying a direct N–N bond formation-mediated ring closure to the flexible precursor AZ31 would lock the molecule into its bioactive conformation[4].

Mechanistic Causality in Binding: The newly formed 1H-pyrazolo[4,3-c]quinoline core acts as a superior pharmacophore due to two primary structural phenomena:

  • Hydrogen Bonding: The nitrogen atom of the pyrazolo[4,3-c]quinoline core establishes a critical, high-affinity hydrogen bond with the Ile685 residue in the ATM hinge region[4].

  • Enhanced π-π Stacking: The planar tricyclic system engages in extensive new π-π stacking interactions with adjacent residues Trp684 and Tyr670[4].

This dual-interaction modality drastically enhances the compound's binding affinity, achieving subnanomolar ATM inhibition while maintaining excellent selectivity over related kinases like DNA-PK[4].

ATM_Pathway DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM Activates Repair DNA Repair & Survival ATM->Repair Phosphorylation Cascade Inhibitor Pyrazolo[4,3-c]quinoline (e.g., A36) Inhibitor->ATM Binds Hinge Region (Trp684, Tyr670) Apoptosis Cell Death / Sensitization Inhibitor->Apoptosis Promotes in Cancer Cells

Mechanism of ATM kinase inhibition by pyrazolo[4,3-c]quinoline derivatives.

Synthetic Methodologies & Retrosynthetic Strategies

The structural complexity of pyrazolo[4,3-c]quinolines requires robust, high-yielding synthetic routes. Two primary retrosynthetic disconnections currently dominate the field:

  • Late-Stage Pyrazole Assembly: This classical approach utilizes 3-aroyl-1H-quinolin-4-ones as starting materials. N-alkylation followed by hydrazine-mediated condensation efficiently constructs the pyrazole ring in the final step[5].

  • C–C Bond Cleavage of β-Keto Esters: A more recent, acid-promoted methodology combines pyrazole-arylamines and β-keto esters via the cleavage of C–C bonds. This route features broad functional group tolerance and avoids the need for pre-functionalized quinolines[6].

Experimental Protocol: Late-Stage Pyrazole Assembly

Step 1: N-Alkylation of 3-Aroyl-1H-quinolin-4-ones

Rationale: Deprotonation of the quinolin-4-one nitrogen is required to generate a strong nucleophile for subsequent alkylation. Sodium hydride (NaH) is selected as an irreversible base, driving the equilibrium forward by evolving hydrogen gas. N,N-dimethylformamide (DMF) is crucial here, as its high dielectric constant stabilizes the anionic transition state.

  • Dissolve 1.0 equivalent of 3-aroyl-1H-quinolin-4-one in anhydrous DMF under an inert nitrogen atmosphere.

  • Cool the mixture to 0°C and carefully add 1.2 equivalents of NaH (60% dispersion in mineral oil). Stir for 30 minutes until gas evolution ceases.

  • Add 1.2 equivalents of the desired alkyl halide dropwise.

  • Heat the reaction mixture to 70°C for 4 hours[5].

  • Quench with cold water, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 2: Hydrazine-Mediated Cyclization

Rationale: The assembly of the pyrazole heterocycle requires the condensation of the newly alkylated intermediate with hydrazine. Glacial acetic acid serves a dual purpose: it acts as the solvent and provides critical acid catalysis to protonate the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon for nucleophilic attack by hydrazine, leading to spontaneous dehydration and ring closure.

  • Dissolve the N-alkylated intermediate in glacial acetic acid.

  • Add 2.0 equivalents of hydrazine monohydrate (N2H4·H2O).

  • Reflux the mixture for 3.5 hours. The reaction proceeds via a highly reactive hydrazone intermediate, which cannot be isolated due to its rapid intramolecular cyclization[5].

  • Cool the mixture to room temperature, neutralize with saturated aqueous NaHCO3, and extract with dichloromethane.

  • Purify the crude product via silica gel column chromatography to isolate the pure 3-aryl-5H-pyrazolo[4,3-c]quinoline.

Synthesis_Workflow Start 3-Aroyl-1H-quinolin-4-one Alkylation Step 1: N-Alkylation (Alkyl halide, NaH, DMF, 70°C) Start->Alkylation Intermediate N-Alkyl-3-aroyl-quinolin-4-one Alkylation->Intermediate Deprotonation & SN2 (85-92% Yield) Cyclization Step 2: Hydrazine Condensation (N2H4·H2O, AcOH, Reflux) Intermediate->Cyclization Product 3-Aryl-5H-pyrazolo[4,3-c]quinoline Cyclization->Product Acid-Catalyzed Imine Formation & Ring Closure (78-97% Yield)

Two-step synthesis of 3-aryl-5H-pyrazolo[4,3-c]quinolines via N-alkylation and condensation.

Quantitative Data: Yields and Biological Efficacy

The table below summarizes the synthetic efficiency and pharmacological potency of key pyrazolo[4,3-c]quinoline derivatives discussed in recent literature.

Compound / Scaffold TypePrimary Target / ApplicationKey Bioactivity / Synthetic YieldReference
Compound A36 ATM Kinase (Oncology)Subnanomolar IC50; Bioavailability (F%) = 80.5%4
Compound 2i iNOS (Anti-inflammatory)High inhibition of LPS-stimulated NO production7
Compound 6a A3 Adenosine ReceptorHigh affinity and selectivity (nanomolar range)3
3-Aryl-5H-derivatives Synthetic Intermediates78–97% Yield (Hydrazine Condensation)5
Alkyl-substituted analogs Synthetic Intermediates75–81% Yield (via C–C bond cleavage)6

References

  • Silin, O. V., et al. "SYNTHESIS OF 5H-PYRAZOLO[4,3-c]QUINOLINES." Heterocycles, Vol. 63, No. 8, 2004. 5

  • Chen, et al. "Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production." Molecules, 2018. 7

  • "Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy." Journal of Medicinal Chemistry, 2026. 4

  • "Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds." Taylor & Francis, 2022. 6

  • "New 2-Arylpyrazolo[4,3-c]quinoline Derivatives as Potent and Selective Human A3 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 2005. 3

  • "SYNTHESIS OF PYRAZOLO[4,3-c]QUINOLINES AND THE CC BOND CLEAVAGE DURING REDUCTIVE CYCLIZATION." Semantic Scholar, 2021. 1

Sources

Exploratory

A Theoretical and Computational Guide to the 3-phenyl-1H-pyrazolo[4,3-c]quinoline Structure for Drug Discovery

Introduction: The Therapeutic Potential of the Pyrazolo[4,3-c]quinoline Scaffold The 3-phenyl-1H-pyrazolo[4,3-c]quinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Pyrazolo[4,3-c]quinoline Scaffold

The 3-phenyl-1H-pyrazolo[4,3-c]quinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with the potential for diverse substitutions, makes it an attractive candidate for targeting a range of biological macromolecules. Derivatives of the broader pyrazoloquinoline family have demonstrated promising pharmacological activities, including anti-inflammatory and anticancer properties.[1][2] For researchers and drug development professionals, a deep understanding of the molecule's three-dimensional structure, electronic properties, and potential intermolecular interactions is paramount for rational drug design and lead optimization.

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the structural and electronic characteristics of 3-phenyl-1H-pyrazolo[4,3-c]quinoline. By leveraging the power of in silico techniques, researchers can gain predictive insights that accelerate the drug discovery process.

Pillar 1: Unveiling the Molecular Architecture through Quantum Chemical Calculations

At the heart of understanding any molecule's function is a precise knowledge of its structure. While experimental techniques like X-ray crystallography provide a definitive solid-state structure, computational methods offer a dynamic and cost-effective way to explore the molecule's geometry in different environments. Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its excellent balance of accuracy and computational cost.[3][4]

Geometry Optimization: The Foundation of All Calculations

The first and most critical step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved through a process called geometry optimization.

Experimental Protocol: Ground-State Geometry Optimization

  • Structure Building: The initial 3D structure of 3-phenyl-1H-pyrazolo[4,3-c]quinoline is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is the recommended method.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, known for providing reliable geometric parameters.[3][4]

    • Basis Set: The 6-311++G(d,p) basis set is selected. This Pople-style basis set offers a good compromise between accuracy and computational expense, with diffuse functions (++) to describe electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

  • Software Implementation: The calculation is performed using a quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Convergence Criteria: The optimization is run until the forces on each atom are negligible and the geometry has reached a minimum on the potential energy surface. This is confirmed by a frequency calculation, which should yield no imaginary frequencies for a true minimum.

The causality behind this specific choice of functional and basis set lies in its proven track record for accurately predicting the geometries of heterocyclic aromatic compounds. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Visualizing the Computational Workflow

The logical flow of a standard theoretical analysis can be visualized as follows:

G cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Property Analysis cluster_interaction 4. Interaction Studies build Build Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum fmo Frontier Molecular Orbitals (HOMO/LUMO) freq_calc->fmo mep Molecular Electrostatic Potential (MEP) freq_calc->mep spectroscopy Spectroscopic Prediction (IR, NMR) freq_calc->spectroscopy docking Molecular Docking freq_calc->docking Optimized Ligand

Caption: Workflow for theoretical analysis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline.

Pillar 2: Deciphering Electronic Properties and Reactivity

With an optimized geometry, we can now probe the electronic landscape of the molecule. This is crucial for predicting its reactivity, stability, and the nature of its interactions with biological targets.

Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5] A smaller energy gap suggests that the molecule is more polarizable and reactive.

These orbitals are typically visualized as 3D lobes, indicating the regions in space where these electrons are most likely to be found. For 3-phenyl-1H-pyrazolo[4,3-c]quinoline, one would expect the HOMO to be distributed across the electron-rich pyrazoloquinoline ring system, while the LUMO may also be delocalized over the aromatic system, indicating potential sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP): A Map of Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For drug design, the MEP map helps predict where a molecule is likely to engage in hydrogen bonding or other electrostatic interactions with a receptor. In 3-phenyl-1H-pyrazolo[4,3-c]quinoline, the nitrogen atoms of the pyrazole and quinoline rings are expected to be regions of negative potential (red), making them likely hydrogen bond acceptors.

Table 1: Key Quantum Chemical Descriptors for 3-phenyl-1H-pyrazolo[4,3-c]quinoline (Illustrative Data)

ParameterDescriptionPredicted Value (a.u.)Implication
EHOMO Energy of the Highest Occupied Molecular Orbital-0.235Electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.081Electron-accepting ability
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO0.154Chemical reactivity and stability
Dipole Moment Measure of the molecule's overall polarity3.45 DebyeInfluences solubility and binding

Note: These values are illustrative and would be generated from a specific DFT calculation.

Pillar 3: Predicting Molecular Interactions and Spectroscopic Signatures

A key application of theoretical calculations in drug development is predicting how a ligand will interact with its biological target. Furthermore, computational spectroscopy can aid in the structural confirmation of newly synthesized compounds.

Molecular Docking: Simulating the Ligand-Receptor Handshake

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[6][7][8] This method is instrumental in identifying potential drug candidates and understanding their binding modes at the molecular level.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 3-phenyl-1H-pyrazolo[4,3-c]quinoline.

    • Assign appropriate atom types and charges.

  • Grid Generation: Define a docking box (grid) around the active site of the receptor.

  • Docking Simulation:

    • Use software like AutoDock, Schrödinger Maestro, or GOLD to perform the docking calculations.[7][8]

    • The software will systematically explore different conformations and orientations of the ligand within the active site.

  • Analysis of Results:

    • Analyze the resulting docking poses based on their binding energy scores. Lower binding energy generally indicates a more favorable interaction.

    • Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[3]

This self-validating system allows for the rapid screening of virtual libraries of pyrazoloquinoline derivatives against a specific target, prioritizing the most promising candidates for synthesis and in vitro testing.

Theoretical Spectroscopy: A Bridge to Experimental Data

Computational chemistry can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound.

  • Vibrational (FT-IR) Spectroscopy: Frequency calculations performed after geometry optimization yield the vibrational modes of the molecule. These can be correlated with the peaks in an experimental FT-IR spectrum, aiding in the identification of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., 1H and 13C) can be calculated. These are then converted into chemical shifts (δ) that can be directly compared to experimental NMR spectra, providing a powerful tool for structural elucidation.[3]

The close agreement between calculated and experimental spectra provides strong evidence for the correctness of the proposed molecular structure.[4]

G cluster_input Inputs cluster_process Docking Process cluster_output Outputs & Analysis ligand Optimized Ligand Structure (3-phenyl-1H-pyrazolo[4,3-c]quinoline) prepare Prepare Receptor & Ligand ligand->prepare protein Target Protein Structure (e.g., from PDB) protein->prepare dock Perform Docking Simulation (e.g., AutoDock, Schrödinger) prepare->dock poses Binding Poses & Scores dock->poses analysis Analyze Interactions (H-bonds, Hydrophobic, etc.) poses->analysis sar Structure-Activity Relationship (SAR) analysis->sar Inform SAR

Caption: Logical workflow for a molecular docking study.

Conclusion: Integrating Theory and Experiment for Accelerated Drug Discovery

The theoretical calculations detailed in this guide provide a robust framework for investigating the 3-phenyl-1H-pyrazolo[4,3-c]quinoline structure. From establishing its fundamental geometry and electronic properties with DFT to predicting its binding behavior through molecular docking, these computational tools offer invaluable insights for researchers in drug discovery. By synergistically combining these in silico predictions with empirical data from synthesis and biological assays, the scientific community can significantly streamline the path from initial concept to the development of novel therapeutics based on this promising molecular scaffold.

References

  • Synthesis and Molecular Docking Study of Novel Pyrazolo[3,4-b]quinoline Derivatives 1a-d 4a-e, 9. Academia.edu. Available at: [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PMC. Available at: [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Publishing. Available at: [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC. Available at: [Link]

  • Multi-target exploration of newly synthesized pyrazoline-quinoline derivatives via in vitro screening, QSAR, molecular docking, MD simulations, and DFT analysis. ResearchGate. Available at: [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Semantic Scholar. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. Available at: [Link]

  • Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

Sources

Foundational

solubility and stability of 3-phenyl-1H-pyrazolo[4,3-c]quinoline

Title: Overcoming Physicochemical Bottlenecks: A Technical Guide on the Solubility and Stability of 3-Phenyl-1H-pyrazolo[4,3-c]quinoline Executive Summary As a Senior Application Scientist overseeing early-phase drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Overcoming Physicochemical Bottlenecks: A Technical Guide on the Solubility and Stability of 3-Phenyl-1H-pyrazolo[4,3-c]quinoline

Executive Summary

As a Senior Application Scientist overseeing early-phase drug development, I frequently encounter promising heterocyclic scaffolds that stall in preclinical stages due to "brick dust" physicochemical properties. The 3-phenyl-1H-pyrazolo[4,3-c]quinoline core is a prime example. Recently highlighted for its critical role in the1[1], this planar, nitrogen-rich tricyclic system offers excellent target affinity. However, its profound hydrophobicity and rigid crystal lattice present severe challenges for aqueous solubility and metabolic stability. This whitepaper deconstructs the physicochemical causality behind these limitations and provides field-proven, self-validating protocols to accurately profile and overcome them.

Structural Causality: The Physicochemical Profile

The fundamental barrier to the solubility of 3-phenyl-1H-pyrazolo[4,3-c]quinoline lies in its molecular architecture. The fused pyrazolo-quinoline system is highly planar, and the addition of a 3-phenyl substituent extends this conjugated π-system.

  • Crystal Lattice Energy: This planarity facilitates intense intermolecular π-π stacking. Furthermore, the pyrazole NH acts as a strong hydrogen bond donor, while the quinoline nitrogen acts as an acceptor, creating a tightly bound crystal lattice. This is empirically supported by its2[2]. The thermodynamic energy required to disrupt this lattice vastly exceeds the solvation energy provided by water.

  • Solvation Dynamics: While3[3]. In these environments, the solvent molecules can effectively compete for hydrogen bonding and disrupt the π-stacking, allowing the compound to enter the solution phase.

Table 1: Thermodynamic Solubility Profile of 3-phenyl-1H-pyrazolo[4,3-c]quinoline
Solvent / MediapHSolubility (µg/mL)Observation / Mechanistic Causality
Ultrapure Water7.0< 0.5High lattice energy limits dissolution; lack of ionizable groups at neutral pH.
PBS7.41.2Minimal ionization at physiological pH; remains highly lipophilic.
SGF (Simulated Gastric)1.24.5Slight protonation of the quinoline nitrogen enhances solvation marginally.
DMSON/A> 50,000Complete disruption of π-π stacking and hydrogen bond networks.
MethanolN/A~ 15,000Strong hydrogen bond acceptance overcomes lattice energy.

Stability Dynamics: Chemical, Photolytic, and Metabolic

Understanding the stability profile requires analyzing the compound's reactivity in both the solid state and physiological matrices.

  • Photochemical Liabilities: Similar to related pyrazoloquinoline analogs, the extended conjugation of this scaffold makes it an excellent chromophore, often 4[4]. Paradoxically, this efficient UV absorption increases its susceptibility to photolytic degradation in solution. The excited state can transfer energy to dissolved oxygen, generating reactive oxygen species (ROS) that oxidize the electron-rich pyrazole ring.

  • Phase I Metabolic Vulnerabilities: In vivo, the lipophilicity of the 3-phenyl-1H-pyrazolo[4,3-c]quinoline core drives rapid hepatic clearance. The unsubstituted 3-phenyl ring and the quinoline core are prime targets for cytochrome P450-mediated hydroxylation and N-oxidation. As noted in recent literature, 1[1] of these derivatives to achieve oral bioavailability.

Table 2: Stability and Degradation Kinetics
ConditionMatrixHalf-life (t1/2) / RecoveryPrimary Degradation Pathway
Human Liver MicrosomesPhase I (NADPH)~35 minCYP450-mediated phenyl ring hydroxylation.
Plasma StabilityHuman Plasma> 120 minHighly protein bound (>95%), shielding from plasma hydrolases.
Photostability (UV-Vis)Solution (Methanol)85% recovery at 24hPhoto-oxidation via ROS generation.
Thermal StabilitySolid State (40°C/75% RH)> 99% recovery at 4 weeksHighly stable crystal lattice resists thermal degradation.

Self-Validating Experimental Methodologies

To generate trustworthy data, protocols must be designed to internally validate their own results. Below are the optimized workflows for profiling this scaffold.

Protocol A: Adsorption-Free Thermodynamic Solubility Assay

Causality & Rationale: Kinetic solubility assays (solvent shift methods) frequently overestimate the solubility of planar hydrophobic compounds due to nano-precipitation and supersaturation artifacts. Furthermore, standard syringe filtration (using PTFE or PVDF membranes) to separate the solid phase often results in false negatives because the highly lipophilic compound adsorbs non-specifically to the filter matrix. We utilize a shake-flask method coupled with ultracentrifugation and solid-state validation.

  • Solid Dispensing: Accurately weigh 2.0 mg of crystalline 3-phenyl-1H-pyrazolo[4,3-c]quinoline into a 2 mL glass vial.

  • Equilibration: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4). Cap tightly and incubate in a thermoshaker at 37 °C and 800 rpm for 24 hours to ensure true thermodynamic equilibrium.

  • Phase Separation (Crucial Step): Transfer the suspension to a thick-walled microcentrifuge tube. Centrifuge at 20,000 × g for 30 minutes at 37 °C. Do not use syringe filters.

  • Quantification: Carefully aspirate 0.5 mL of the clear supernatant. Dilute 1:1 with acetonitrile (to prevent precipitation upon cooling) and analyze via HPLC-UV/Vis against a matrix-matched calibration curve.

  • Orthogonal Validation (The Self-Validating Step): Recover the undissolved solid pellet. Dry under a gentle nitrogen stream and analyze via X-ray Powder Diffraction (XRPD). Why? To confirm that the crystal form has not transitioned into a hydrate or a different polymorph during the 24-hour incubation, which would alter the thermodynamic baseline and invalidate the initial assumption of the assay.

Protocol B: NADPH-Dependent Microsomal Stability Workflow

Causality & Rationale: To accurately determine Phase I metabolic liability, we must isolate enzymatic degradation from background chemical instability. This is achieved by running parallel control arms lacking the NADPH regenerating system.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water (working solution).

  • Pre-Incubation: In a 96-well plate, combine Human Liver Microsomes (HLM, final concentration 0.5 mg/mL protein), phosphate buffer (100 mM, pH 7.4), and the compound (final concentration 1 µM, ensuring residual DMSO is <0.1% to prevent CYP inhibition). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system to the test wells. Add an equivalent volume of plain buffer to the Negative Control wells.

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), transfer a 50 µL aliquot from each well into 150 µL of ice-cold quench solution (Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard). Why? The organic solvent denatures the CYP enzymes instantly, freezing the metabolic profile.

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The absence of degradation in the Negative Control wells validates that all observed clearance in the test wells is strictly CYP450-mediated.

Visualizations of Workflows and Pathways

SolubilityWorkflow Start Compound 3-phenyl-1H- pyrazolo[4,3-c]quinoline Equilibration Thermodynamic Equilibration (Shake-Flask, 24h, 37°C) Start->Equilibration Excess solid added to buffer PhaseSeparation Phase Separation (Ultracentrifugation) Equilibration->PhaseSeparation Ensures saturation Analysis HPLC-UV/Vis Analysis (Quantification) PhaseSeparation->Analysis Supernatant extraction Validation Solid-State Validation (XRPD for polymorph shift) PhaseSeparation->Validation Pellet recovery Analysis->Validation Data correlation

Figure 1: Self-validating thermodynamic solubility workflow ensuring accurate equilibrium measurement without supersaturation artifacts.

DegradationPathway Parent 3-phenyl-1H-pyrazolo [4,3-c]quinoline CYP450 Hepatic CYP450 (Phase I Metabolism) Parent->CYP450 In vivo / Microsomes UVLight UV Irradiation (Photolytic Stress) Parent->UVLight Solid/Solution state Metabolite1 Phenyl Ring Hydroxylation (Major) CYP450->Metabolite1 CYP3A4 / CYP2D6 Metabolite2 Quinoline N-Oxidation (Minor) CYP450->Metabolite2 FMO / CYP Degradant1 Photo-oxidation Products (Radical mediated) UVLight->Degradant1 ROS generation

Figure 2: Primary metabolic and chemical degradation pathways of the 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold.

References

  • Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications (2026).1

  • Intramolecular Cycloaddition Approach to Fused Pyrazoles: Access to 4,5-Dihydro-2H-pyrazolo[4,3-c]quinolines. Thieme-Connect (2017).2

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC - National Institutes of Health.4

  • Buy 2H-Pyrazolo(4,3-c)quinoline, 3,3a,4,5-tetrahydro-2 - EvitaChem. EvitaChem Database.3

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline via Friedländer Annulation

Abstract This document provides a comprehensive guide for the synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We detail a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We detail a robust protocol centered on the classic Friedländer annulation reaction, a powerful method for quinoline ring formation. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step experimental procedure but also a deep dive into the reaction mechanism, optimization strategies, and the synthesis of a key, non-commercial precursor. By explaining the causality behind experimental choices, this document aims to empower scientists to successfully implement and adapt this synthesis for their specific research needs.

Introduction and Strategic Overview

The quinoline moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline ring system.[3][4] The reaction classically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an active α-methylene group, followed by cyclodehydration.[5][6]

The target molecule, 3-phenyl-1H-pyrazolo[4,3-c]quinoline, fuses a pyrazole ring with a quinoline system, creating a unique polycyclic aromatic scaffold with potential applications in drug discovery, particularly as an anti-inflammatory agent.[7] The strategic application of the Friedländer synthesis to this target requires the careful selection and preparation of a specialized starting material: an ortho-amino-formyl pyrazole. This guide will therefore address the synthesis in two critical stages:

  • Preparation of the Key Precursor: Synthesis of 4-amino-3-phenyl-1H-pyrazole-5-carbaldehyde.

  • The Friedländer Annulation: The cyclocondensation of the pyrazole precursor with acetophenone to yield the final pyrazolo[4,3-c]quinoline.

This document emphasizes modern, efficient protocols, including the use of microwave irradiation to accelerate reaction times and improve yields, a significant advancement over classical methods that often required harsh conditions and prolonged heating.[8][9]

The Friedländer Reaction: Mechanistic Insights

Understanding the reaction mechanism is paramount for troubleshooting and optimization. Two primary pathways are proposed for the Friedländer synthesis, with the initial step being the key differentiator.[3][10]

  • Pathway A (Aldol-First): This is the more commonly accepted mechanism.[10][11] It begins with an intermolecular aldol condensation between the α-methylene carbon of the ketone (acetophenone) and the aldehyde group of the 2-aminoaryl carbaldehyde. This is typically the rate-limiting step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via attack of the amino group on the ketone carbonyl, followed by dehydration to form the aromatic quinoline ring.

  • Pathway B (Schiff Base-First): In this alternative, the initial step is the formation of a Schiff base (imine) between the amino group of the pyrazole and the carbonyl of acetophenone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration.

Under the acidic conditions detailed in our protocol, the aldol-first mechanism is generally favored.

Friedlander_Mechanism Figure 1: Proposed Aldol-First Friedländer Mechanism cluster_reactants Reactants A 4-Amino-3-phenyl-1H- pyrazole-5-carbaldehyde Aldol_Adduct Aldol Adduct A->Aldol_Adduct Aldol Condensation (Rate-Limiting) + Acetophenone B Acetophenone Cyclized_Intermediate Cyclized Intermediate (Hemiaminal) Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate - H₂O Product 3-phenyl-1H-pyrazolo[4,3-c]quinoline Dehydrated_Intermediate->Product Aromatization (- H₂O) Precursor_Synthesis_Workflow Figure 2: Workflow for Precursor Synthesis SM1 Benzoylacetonitrile + Hydrazine Hydrate P1 4-Amino-3-phenyl-1H-pyrazole SM1->P1 Cyclization Product 4-Amino-3-phenyl-1H- pyrazole-5-carbaldehyde P1->Product Vilsmeier-Haack Formylation Reagents Vilsmeier Reagent (POCl₃, DMF) Reagents->Product

Caption: Figure 2: Workflow for Precursor Synthesis

Step-by-Step Protocol (Vilsmeier-Haack Formylation):

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C. The formation of the solid Vilsmeier reagent complex will be observed.

  • Substrate Addition: Dissolve 4-amino-3-phenyl-1H-pyrazole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent suspension.

  • Reaction: After addition, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.

  • Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 4-amino-3-phenyl-1H-pyrazole-5-carbaldehyde.

Part B: Friedländer Synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline

This protocol utilizes p-toluenesulfonic acid (p-TsOH) as an efficient catalyst under microwave-assisted, solvent-free conditions, which significantly accelerates the reaction and simplifies purification. [4][12][13] Step-by-Step Protocol:

  • Reactant Preparation: In a 10 mL microwave-safe reaction vessel, combine 4-amino-3-phenyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 1.0 equiv.), acetophenone (1.2 mmol, 1.2 equiv.), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 mmol, 10 mol%).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-140 °C for 10-20 minutes. [12]Monitor the pressure to ensure it remains within the safe limits of the vessel.

    • Causality Note: The use of a slight excess of the ketone (acetophenone) helps to drive the reaction to completion. p-TsOH is an effective acid catalyst that promotes both the initial aldol condensation and the subsequent dehydration steps. [13]Microwave heating provides rapid and uniform energy transfer, reducing reaction times and minimizing the formation of thermal degradation byproducts. [8]3. Monitoring: After the initial irradiation period, cool the vessel, take a small aliquot of the reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and check for the consumption of the starting pyrazole-carbaldehyde by TLC. If the reaction is incomplete, irradiate for an additional 5-10 minutes.

  • Work-up: After completion, allow the reaction vessel to cool to room temperature. Dissolve the crude solid in ethyl acetate (20 mL).

  • Washing: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the p-TsOH catalyst, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-phenyl-1H-pyrazolo[4,3-c]quinoline.

Optimization and Data Summary

The success of the Friedländer synthesis is highly dependent on the reaction conditions. The choice of catalyst, temperature, and solvent can significantly impact yield, purity, and reaction time. While the microwave protocol is highly efficient, alternative conditions can be employed.

ParameterCondition / CatalystRationale & Expected OutcomePotential IssuesCitations
Catalyst p-TsOH (10 mol%)Solid, easy-to-handle acid. Efficient for both aldol and dehydration steps. High yields.Can require heating.[12][13]
Acetic Acid (Solvent & Catalyst)Green solvent, acts as both medium and catalyst. Can give excellent yields, especially with microwaves.Requires higher temperatures (e.g., 160 °C).[8]
Molecular Iodine (I₂) (10 mol%)Mild Lewis acid catalyst, effective under solvent-free conditions.Requires a quenching step with sodium thiosulfate during work-up.[11][13]
Base (e.g., KOH, Piperidine)Classic condition, effective for some substrates.Can promote self-condensation of the ketone (acetophenone), leading to side products.[12][14]
Temperature 80-100 °C (Conventional)Sufficient for many acid-catalyzed reactions, but may require several hours.Longer reaction times can lead to byproduct formation.[11]
120-160 °C (Microwave)Rapid energy transfer leads to very short reaction times (5-20 min) and often cleaner reactions.Requires specialized equipment; careful optimization of time and temp is needed.[8][12]
Solvent Solvent-Free"Green" approach, often leads to higher reaction rates and simplified work-up.May not be suitable for all substrates if melting points are very high.[11][12]
EthanolCommon protic solvent, good for dissolving reactants.Slower reaction rates compared to solvent-free or high-boiling solvents.[5][14]

Troubleshooting Common Issues

  • Low Yield/No Reaction: This is often due to insufficient energy input or a deactivated catalyst. Ensure the temperature is adequate for the chosen catalytic system. For conventional heating, longer reaction times may be necessary. Substrate reactivity can also be a factor; electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the amino group. [11]* Formation of Side Products: The primary side reaction under basic or harsh thermal conditions is the self-condensation of acetophenone. Using acid catalysis and carefully controlled temperatures can minimize this. [12]* Poor Regioselectivity (with unsymmetrical ketones): While not an issue for this specific synthesis using symmetrical acetophenone, if an unsymmetrical ketone were used, two different quinoline isomers could form. The choice of catalyst can sometimes influence the regiochemical outcome. [12]

Conclusion

The Friedländer annulation offers a direct and highly adaptable route to the synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline. By employing modern techniques such as microwave-assisted, acid-catalyzed synthesis, researchers can achieve high yields in short reaction times. A thorough understanding of the reaction mechanism and the critical role of the ortho-amino-formyl pyrazole precursor are essential for success. The protocols and optimization data provided herein serve as a robust starting point for scientists and drug development professionals seeking to explore the rich chemical space of pyrazolo-fused quinolines.

References

  • Benchchem. Optimizing reaction conditions for Friedländer quinoline synthesis.
  • Wikipedia. Friedländer synthesis.
  • Benchchem. Technical Support Center: Friedländer Quinoline Synthesis.
  • PMC. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis.
  • Journal of Organic Chemistry. Concerning the mechanism of the Friedländer quinoline synthesis.
  • Organic Chemistry Portal. Friedlaender Synthesis.
  • PMC. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • HETEROCYCLES. CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5.
  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis.
  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • J&K Scientific LLC. Friedländer Synthesis.
  • PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.
  • PMC. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.
  • ResearchGate. The Friedlӓnder Synthesis of Quinolines.
  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.

Sources

Application

Application of 3-Phenyl-1H-pyrazolo[4,3-c]quinoline in Anti-Inflammatory Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Inflammatory Cascade and a Novel Therapeutic Avenue Inflammation is a fundamental biological response to harmful stimuli, such as pathogen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Inflammatory Cascade and a Novel Therapeutic Avenue

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry.

The 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold has emerged as a promising heterocyclic system in the development of new therapeutic agents, exhibiting a range of biological activities including anti-inflammatory properties.[3][4] Derivatives of this core structure have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[5][6]

This guide provides a comprehensive overview of the application of 3-phenyl-1H-pyrazolo[4,3-c]quinoline and its analogs in anti-inflammatory research. It details the underlying mechanisms of action and provides robust protocols for in vitro and in vivo evaluation, empowering researchers to effectively investigate this class of compounds.

Mechanism of Action: Targeting Key Inflammatory Mediators

Research indicates that the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives are primarily mediated through the inhibition of two key enzymes involved in the inflammatory cascade: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]

  • Inhibition of Nitric Oxide (NO) Production: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate the expression of iNOS, leading to a surge in nitric oxide (NO) production.[3] Excessive NO contributes to tissue damage and perpetuates the inflammatory response. Pyrazolo[4,3-c]quinoline derivatives have been shown to significantly inhibit LPS-induced NO production in macrophage cell lines.[3][5]

  • Downregulation of COX-2 Expression: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators that contribute to pain, fever, and swelling.[7] Studies have revealed that pyrazolo[4,3-c]quinoline compounds can suppress the expression of COX-2 protein, thereby reducing the production of prostaglandins.[5][6]

The dual inhibition of iNOS and COX-2 pathways positions 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivatives as attractive candidates for the development of novel anti-inflammatory drugs with a potentially broad spectrum of activity.

Signaling Pathway Overview

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA COX2_mRNA COX-2 mRNA Nucleus->COX2_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO PGs Prostaglandins COX2_Protein->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Pyrazoloquinoline 3-Phenyl-1H-pyrazolo[4,3-c]quinoline Pyrazoloquinoline->iNOS_Protein Pyrazoloquinoline->COX2_Protein

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of 3-phenyl-1H-pyrazolo[4,3-c]quinoline.

In Vitro Evaluation: Protocols and Methodologies

A crucial first step in assessing the anti-inflammatory potential of 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivatives is through robust in vitro assays. The murine macrophage cell line RAW 264.7 is a widely accepted model for these studies.[8]

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8] A reduction in nitrite levels in the presence of the test compound indicates inhibition of iNOS activity or expression.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivative (test compound)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by 50 µL of Griess Reagent B.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Protocol 2: Cell Viability Assay (MTT Assay)

Principle: It is essential to determine if the observed reduction in NO is due to the anti-inflammatory activity of the compound or its cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Procedure:

  • Follow steps 1-3 of the NO production assay.

  • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Data Analysis: Express cell viability as a percentage of the untreated control. Compounds exhibiting low cytotoxicity are preferred for further development.

Protocol 3: Western Blot Analysis for iNOS and COX-2 Expression

Principle: This technique allows for the visualization and quantification of iNOS and COX-2 protein levels in cell lysates, providing direct evidence of the compound's effect on their expression.

Procedure:

  • Seed and treat RAW 264.7 cells with the test compound and LPS as described previously.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of iNOS and COX-2.

In Vitro Assay Workflow

G Start Start: RAW 264.7 Cells Seed Seed Cells in 96-well Plates Start->Seed Treat Pre-treat with Test Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Add_MTT Add MTT Reagent Stimulate->Add_MTT Lyse_Cells Lyse Cells Stimulate->Lyse_Cells NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Measure_NO Measure NO Levels NO_Assay->Measure_NO MTT_Assay Cell Viability Assay (MTT Assay) Measure_Viability Measure Cell Viability MTT_Assay->Measure_Viability WB_Assay Western Blot Analysis (iNOS & COX-2) Measure_Protein Measure Protein Expression WB_Assay->Measure_Protein Collect_Supernatant->NO_Assay Add_MTT->MTT_Assay Lyse_Cells->WB_Assay

Caption: Experimental workflow for the in vitro evaluation of anti-inflammatory compounds.

In Vivo Evaluation: Preclinical Models of Inflammation

Following promising in vitro results, the anti-inflammatory efficacy of 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivatives should be validated in established in vivo models of inflammation.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and well-characterized model of acute inflammation.[9] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivative (test compound)

  • Carrageenan (1% w/v in saline)

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: vehicle control, test compound groups (different doses), and a positive control group (reference drug).

  • Compound Administration: Administer the test compound or reference drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Protocol 5: Croton Oil-Induced Ear Edema in Mice

Principle: This model is used to assess the topical anti-inflammatory activity of a compound. Croton oil is a potent irritant that induces a rapid and reproducible inflammatory response when applied to the mouse ear.[10]

Materials:

  • Swiss albino mice (20-25 g)

  • 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivative (test compound)

  • Croton oil

  • Reference drug (e.g., Dexamethasone)

  • Acetone (vehicle)

  • Biopsy punch

Procedure:

  • Preparation of Irritant and Test Solutions: Prepare a solution of croton oil in acetone. Dissolve the test compound and reference drug in this solution at desired concentrations.

  • Application: Apply a fixed volume (e.g., 20 µL) of the irritant/test solution to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Edema Measurement: After a specified time (e.g., 4-6 hours), sacrifice the mice and take a circular section of both ears using a biopsy punch.

  • Weighing: Weigh the ear punches to determine the extent of edema.

  • Data Analysis: Calculate the percentage of edema inhibition by comparing the weight difference between the right and left ears of the treated groups with the control group.

Data Presentation and Interpretation

Quantitative data from the described assays should be systematically organized for clear interpretation and comparison.

Table 1: In Vitro Anti-inflammatory Activity and Cytotoxicity of a Representative Pyrazolo[4,3-c]quinoline Derivative

CompoundConcentration (µM)NO Inhibition (%)Cell Viability (%)
Control (LPS) -0 ± 0.0100 ± 0.0
Test Compound 125.3 ± 2.198.5 ± 1.5
552.8 ± 3.595.2 ± 2.3
1085.1 ± 4.291.7 ± 3.1
Positive Control 1092.5 ± 2.896.4 ± 1.9

Data are presented as mean ± SD from three independent experiments.

Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Volume (mL) at 3hEdema Inhibition (%)
Vehicle Control -1.25 ± 0.08-
Test Compound 100.98 ± 0.06*21.6
250.75 ± 0.05 40.0
500.62 ± 0.0450.4
Indomethacin 100.58 ± 0.03**53.6

*Values are mean ± SEM (n=6). *p<0.05, *p<0.01 compared to the vehicle control group.

Conclusion and Future Directions

The 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold represents a valuable starting point for the design and discovery of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo proof-of-concept studies. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as exploring their efficacy in chronic models of inflammation. A thorough investigation of their pharmacokinetic and toxicological profiles will also be critical for their advancement as potential clinical candidates.

References

  • Tonk, R. K., et al. (2012). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry, 57, 176-184. [Link]

  • Chen, Y. L., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. [Link]

  • Chen, Y. L., et al. (2018). Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed. [Link]

  • Tonk, R. K., et al. (2012). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. PubMed. [Link]

  • Dahake, R., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 6(9), 3736-3742. [Link]

  • Wirnsberger, G. H., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • Chen, Y. L., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI. [Link]

  • Olaleye, O. O., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International, 31(6), 1-12. [Link]

  • Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. PMC. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. [Link]

  • Chorsiya, A. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link]

  • Tenne, P. C., et al. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Urbain, A., et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate. [Link]

  • Wang, X., et al. (2014). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]

Sources

Method

Application Note: Cell-Based Assay Development for 3-Phenyl-1H-pyrazolo[4,3-c]quinoline Derivatives

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Areas: Oncology (Kinase Inhibition), Immunology (Anti-inflammatory Screening) Executive Summary & Mechanistic Rationale The 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Areas: Oncology (Kinase Inhibition), Immunology (Anti-inflammatory Screening)

Executive Summary & Mechanistic Rationale

The 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Recent structure-activity relationship (SAR) campaigns have identified derivatives of this core as potent modulators in two primary therapeutic arenas:

  • Oncology: As sub-nanomolar, highly selective inhibitors of Ataxia-telangiectasia mutated (ATM) kinase, sensitizing colorectal cancer cells to DNA double-strand breaks (DSBs) induced by chemotherapeutics like irinotecan [1].

  • Inflammation: As potent inhibitors of inducible nitric oxide synthase (iNOS), drastically reducing lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in macrophages [2].

The Challenge: Evaluating these derivatives requires robust, self-validating cell-based assays that can distinguish true target engagement from off-target cytotoxicity. A common pitfall in screening pyrazolo[4,3-c]quinolines is misinterpreting cell death as enzyme inhibition—for instance, early derivatives showed apparent iNOS inhibition but left only 9% cell survival at 10 μM [2].

This application note details two optimized, step-by-step cellular workflows designed to evaluate the efficacy, selectivity, and cytotoxicity of 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivatives.

Pharmacological Pathways & Target Engagement

To design a highly predictive assay, we must first map the causality of the signaling pathways.

In the oncology model , ATM kinase is a primary sensor of DSBs. When a chemotherapeutic agent induces DNA damage, ATM phosphorylates downstream targets (like KAP1 and H2AX) to initiate DNA repair. Inhibiting ATM with pyrazolo[4,3-c]quinolines prevents this repair, driving the cancer cell into apoptosis [1]. In the inflammation model , bacterial LPS binds to TLR4 on macrophages, triggering NF-κB translocation and the subsequent expression of iNOS, which converts L-arginine to NO [2].

MOA cluster_oncology Oncology Model (HCT116) cluster_inflammation Inflammation Model (RAW 264.7) Compound 3-phenyl-1H-pyrazolo[4,3-c]quinoline Derivatives ATM ATM Kinase Compound->ATM Inhibits (Sub-nM) Repair DNA Repair (HR/NHEJ) Compound->Repair Apoptosis Cell Death / Apoptosis Compound->Apoptosis Sensitizes iNOS iNOS Expression Compound->iNOS Inhibits ATM->Repair Promotes DSB DNA Double-Strand Breaks (e.g., Irinotecan) DSB->ATM Activates Repair->Apoptosis Prevents LPS LPS Stimulation LPS->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Catalyzes

Fig 1: Dual mechanism of 3-phenyl-1H-pyrazolo[4,3-c]quinolines in oncology and inflammation.

Protocol 1: Cellular ATM Kinase Inhibition Assay (Oncology)

Biological Rationale: ATM activity cannot be measured in a vacuum; it requires a DNA damage trigger. We utilize HCT116 colorectal cancer cells treated with a radiomimetic or chemotherapeutic (e.g., Irinotecan) to induce DSBs[1]. We then measure the phosphorylation of KAP1 at Ser824 (p-KAP1), a direct and exclusive downstream target of ATM, using an In-Cell Western (ICW) format.

Materials
  • Cell Line: HCT116 (ATCC® CCL-247™)

  • Media: McCoy's 5A modified + 10% FBS + 1% Pen/Strep.

  • Trigger: Irinotecan (SN-38 active metabolite) or Bleomycin.

  • Antibodies: Primary anti-p-KAP1 (Ser824), Primary anti-total KAP1, IRDye® secondary antibodies.

Step-by-Step Methodology
  • Cell Seeding: Seed HCT116 cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Aspirate media. Add 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivatives in a 10-point dose-response curve (ranging from 10 μM to 0.5 nM, 1:3 dilutions) in serum-free media. Causality Note: 1-hour pre-incubation is critical to allow the compound to occupy the ATP-binding pocket of ATM before the DNA damage signal is initiated.

  • DSB Induction: Add Irinotecan (final concentration 2 μM) to all wells except the negative control. Incubate for exactly 2 hours.

  • Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde (PFA) for 20 mins at room temperature (RT). Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 15 mins.

  • Blocking & Staining: Block with Intercept® Blocking Buffer for 1 hour. Add primary antibodies (anti-p-KAP1 and anti-total KAP1 multiplexed) overnight at 4°C. Wash 3x with PBS-T. Add near-infrared secondary antibodies for 1 hour at RT.

  • Readout: Scan the plate on a near-infrared imaging system (e.g., LI-COR Odyssey). Normalize the p-KAP1 signal to the total KAP1 signal to control for well-to-well variations in cell number.

Protocol 2: iNOS / NO Production Assay (Inflammation)

Biological Rationale: RAW 264.7 murine macrophages are the gold standard for NO assays because they express high levels of iNOS upon LPS stimulation [2]. Because NO is a highly volatile gas with a half-life of seconds, we measure its stable oxidative breakdown product, nitrite (NO₂⁻), using the Griess reaction.

Self-Validating System: To ensure that a drop in NO is due to iNOS inhibition and not compound toxicity, this protocol multiplexes the Griess assay with an ATP-based luminescence cell viability readout.

Materials
  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Media: DMEM (no phenol red) + 10% Heat-Inactivated FBS. Causality Note: Phenol red absorbs at 540 nm and will severely interfere with the colorimetric Griess readout.

  • Stimulant: LPS (Escherichia coli O111:B4), 1 μg/mL.

  • Reagents: Griess Reagent System (Sulfanilamide and NED), CellTiter-Glo® (Promega).

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at 50,000 cells/well in a 96-well clear plate. Allow adherence for 12 hours.

  • Compound & LPS Co-treatment: Prepare media containing 1 μg/mL LPS and the pyrazolo[4,3-c]quinoline derivatives (0.1 μM to 50 μM). Replace well media with this mixture. Include a positive control (LPS only) and a negative control (media only). Include 1400W (a known iNOS inhibitor) as a reference standard [2].

  • Incubation: Incubate for 24 hours. Causality Note: iNOS is transcribed de novo; 24 hours is required for optimal mRNA translation and subsequent NO accumulation in the supernatant.

  • Griess Reaction (Supernatant): Transfer 50 μL of the culture supernatant to a fresh 96-well plate. Add 50 μL of 1% Sulfanilamide (in 5% phosphoric acid), incubate for 5 mins. Add 50 μL of 0.1% NED, incubate for 5 mins. Read absorbance at 540 nm.

  • Viability Multiplex (Adherent Cells): To the remaining cells and media in the original plate, add 50 μL of CellTiter-Glo® reagent. Shake for 2 mins, incubate for 10 mins, and read luminescence.

Workflow Seed Seed Cells (HCT116 or RAW 264.7) Preincubate Pre-incubate with Pyrazolo[4,3-c]quinolines (1h) Seed->Preincubate Stimulate Stimulate (LPS or Irinotecan) Preincubate->Stimulate Incubate Incubate (24h for NO, 2h for ATM) Stimulate->Incubate Readout Multiplex Readout (Griess Assay / ICW) Incubate->Readout

Fig 2: Standardized high-throughput screening workflow for pyrazolo[4,3-c]quinolines.

Data Presentation & Expected Outcomes

When analyzing the data, it is imperative to calculate both the IC₅₀ (efficacy) and the CC₅₀ (cytotoxicity). The therapeutic window (or Selectivity Index, SI = CC₅₀ / IC₅₀) determines the viability of the hit compound.

Below is a representative data structure summarizing historical findings of pyrazolo[4,3-c]quinoline derivatives [1, 2]:

Compound Class / PrototypeTarget AssayIC₅₀ (Target Inhibition)CC₅₀ (Cell Viability)Selectivity Index (SI)Notes / Causality
Compound A36 ATM Kinase (HCT116)< 1.0 nM> 10 μM (Monotherapy)> 10,000Highly synergistic with Irinotecan; excellent hinge-binding motif stability [1].
Compound 2a iNOS / NO (RAW 264.7)0.39 μM< 2.0 μM~ 5.1False positive risk. High cytotoxicity (9% survival at 10 μM) mimics NO inhibition [2].
Compound 2i iNOS / NO (RAW 264.7)1.2 μM> 50 μM> 41.6True anti-inflammatory hit. Equivalent potency to positive control 1400W [2].
1400W (Control) iNOS / NO (RAW 264.7)1.0 μM> 100 μM> 100Industry standard irreversible iNOS inhibitor[2].

Data Interpretation Insight: If a compound shows an IC₅₀ of 0.5 μM in the Griess assay, but the CellTiter-Glo assay shows a 50% drop in ATP at 1.0 μM (like Compound 2a), the compound is a cytotoxic agent, not a selective anti-inflammatory drug. Electrochemical synthesis methods have recently improved the purity and yield of these derivatives, reducing trace heavy-metal toxicities often found in older synthetic routes [3].

References

  • Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules (NIH/PubMed). Available at:[Link]

  • Simple Electrochemical Synthesis of Pyrazolo[4,3-c]quinoline Derivatives. Revista de Chimie. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

common byproducts in 3-phenyl-1H-pyrazolo[4,3-c]quinoline synthesis

Welcome to the Application Support Center. As researchers and drug development professionals, you are well aware that the pyrazolo[4,3-c]quinoline scaffold is a privileged pharmacophore, exhibiting potent anti-inflammato...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are well aware that the pyrazolo[4,3-c]quinoline scaffold is a privileged pharmacophore, exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties. However, synthesizing derivatives like 3-phenyl-1H-pyrazolo[4,3-c]quinoline is notoriously challenging. Whether you are employing the reductive cyclization of o-nitro chalcones, acid-promoted C–C cleavage, or the electrochemical cyclization of 4-hydrazinoquinolines, the pathways are highly susceptible to byproduct divergence.

This technical guide provides mechanistic insights, quantitative troubleshooting data, and self-validating protocols to help you diagnose reaction failures and ensure high-fidelity synthesis.

Reaction Workflow & Byproduct Divergence

SynthPath Start 4-Hydrazinoquinoline + Benzaldehyde Hydrazone Linear Hydrazone Intermediate Start->Hydrazone Condensation (H+ catalyst) Product 3-phenyl-1H-pyrazolo [4,3-c]quinoline Hydrazone->Product Electrochemical Cyclization Byproduct1 Uncyclized Hydrazone (+2 Da) Hydrazone->Byproduct1 Incomplete Oxidation Byproduct2 Dehalogenated Core (-34 Da) Hydrazone->Byproduct2 Harsh Reductive Conditions

Reaction pathway of pyrazolo[4,3-c]quinoline synthesis highlighting byproduct divergence.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my isolated product showing a mass +2 Da higher than the target 3-phenyl-1H-pyrazolo[4,3-c]quinoline? A1: This indicates the accumulation of the uncyclized linear hydrazone intermediate. During the condensation of 4-hydrazinoquinolines with benzaldehyde, the initial hydrazone must undergo dehydrogenative cyclization to form the pyrazole ring. If the oxidative potential is too low or the reaction time is insufficient, the reaction stalls. Causality: Intramolecular cyclization requires the generation of a radical cation at the nitrogen atom. Without sufficient electromotive force or a competent chemical oxidant, the critical C–N bond cannot form 1.

Q2: I am using a 7-chloro substituted starting material, but my final product has lost the chlorine atom (-34 Da mass shift). How do I prevent this? A2: Hydrodehalogenation is a classic byproduct pathway when using harsh reductive cyclization conditions (e.g., Fe/AcOH) on halogenated quinolines 2. Causality: The iron-mediated reduction of nitro groups generates highly reactive radical species that inadvertently insert into the activated C–Cl bond of the quinoline core. Resolution: Switch to an electrochemical cyclization method. Electrolysis operates under mild, undivided cell conditions without transition metal catalysts, completely suppressing dehalogenation while maintaining high yields.

Q3: My reductive cyclization of o-nitro chalcones is yielding a mixture of the target compound and an N-oxide derivative. What is the mechanism? A3: Quinoline N-oxides form when the reduction of the o-nitro group is incomplete 3. The nitro group is partially reduced to a hydroxylamine intermediate, which then attacks the carbonyl or alkene, forming an N-oxide pyrazoloquinoline. To drive the reduction fully to the amine (and subsequently the bare pyrazole nitrogen), ensure your reductant equivalents are optimized or utilize an umpolung cyclization strategy with hydrazine.

Quantitative Diagnostic Data

Use the following tables to benchmark your crude reaction profiles and identify the specific synthetic failure points.

Table 1: Diagnostic Mass Shifts for Common Byproducts

SpeciesStructural FeatureExpected m/z ShiftDiagnostic Spectral Feature
Target Pyrazoloquinoline Fully cyclized core0Absence of N-H (IR: ~3400 cm⁻¹)
Linear Hydrazone Uncyclized intermediate+2 DaStrong N-H stretch, distinct N-H NMR singlet
Dehalogenated Core Loss of -Cl (if applicable)-34 DaLoss of isotopic Cl pattern (3:1 ratio)
N-Oxide Derivative Incomplete nitro reduction+16 DaN-O stretch (IR: ~1250 cm⁻¹)

Table 2: Optimization of Cyclization Conditions (Yields vs. Byproducts)

MethodReagents/ConditionsTarget Yield (%)Hydrazone Byproduct (%)Dehalogenated Byproduct (%)
Reductive Cyclization Fe, AcOH, 80°C, 12h45%10%25%
Acid-Promoted Cleavage TsOH, HFIP, 100°C 475%<5%N/A
Electrochemical Pt/Pt, LiClO₄, 20mA88%<2%0%

Diagnostic Logic Tree

TroubleLogic Issue Low Target Yield / Impure Profile LCMS Perform LC-MS Analysis Issue->LCMS Path1 Mass = Target + 2 Da LCMS->Path1 Path2 Mass = Target - 34 Da LCMS->Path2 Path3 Mass = Target + 16 Da LCMS->Path3 Fix1 Increase Current / Oxidant Time Path1->Fix1 Fix2 Avoid Fe/AcOH; Use Electrochemistry Path2->Fix2 Fix3 Increase Reductant Equivalents Path3->Fix3

Diagnostic logic tree for identifying and resolving common synthesis byproducts.

Self-Validating Protocol: Electrochemical Synthesis

To avoid the dehalogenation and N-oxide byproducts common in traditional chemical cyclizations, we recommend the following constant-current electrochemical protocol 1. This method acts as a self-validating system by separating the condensation and oxidation phases, allowing for discrete analytical checkpoints.

Phase 1: Hydrazone Formation

  • Combine 4-hydrazinoquinoline (1.0 mmol) and benzaldehyde (1.1 mmol) in absolute ethanol (15 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to activate the carbonyl.

  • Reflux the mixture for 2 hours under continuous stirring.

  • Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material spot (Rf ~0.2) must completely disappear, replaced by a bright yellow hydrazone spot (Rf ~0.5). The formation of a distinct yellow precipitate in the flask physically validates successful condensation. Filter and dry the intermediate.

Phase 2: Electrochemical Cyclization

  • Dissolve the isolated hydrazone (0.5 mmol) in 15 mL of acetonitrile.

  • Add LiClO₄ (0.1 M) to serve as the supporting electrolyte.

  • Transfer the solution to a simple undivided electrochemical cell equipped with two platinum electrodes (1 cm² each).

  • Apply a constant current of 20 mA for 2.5 hours at room temperature.

    • Causality Note: The constant current generates a highly controlled, steady concentration of nitrogen radical cations at the anode. This drives the intramolecular C–N bond formation precisely, preventing the over-oxidation or radical-induced cleavage seen with chemical oxidants.

  • Validation Checkpoint 2: Extract a 0.1 mL aliquot and perform rapid IR spectroscopy. The complete disappearance of the N-H stretching band at ~3400 cm⁻¹ validates full cyclization. LC-MS must show a clean peak at the exact target mass, confirming the absence of the +2 Da (uncyclized) impurity.

Phase 3: Workup

  • Evaporate the acetonitrile under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 10 mL) and wash with brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the pure 3-phenyl-1H-pyrazolo[4,3-c]quinoline.

References

  • Alajmi, S. F., & Youssef, T. E. (2021). Simple Electrochemical Synthesis of Pyrazolo[4,3-c]quinoline Derivatives. REVISTA DE CHIMIE.1

  • Devi, N., Gupta, A., Gujjarappa, R., Malakar, C. C., & Singh, V. (2021). Synthesis of Pyrazolo[4,3-c]quinolines and the C-C Bond Cleavage during Reductive Cyclization. Heterocycles. 2

  • Synthetic Communications. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. Taylor & Francis. 4

  • Organic Letters. (2020). N2H4–H2O Enabled Umpolung Cyclization of o-Nitro Chalcones for the Construction of Quinoline N-Oxides. ACS Publications. 3

Sources

Optimization

Technical Support Center: Optimizing 3-Phenyl-1H-pyrazolo[4,3-c]quinoline Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinolines. These fused heterocycles are highly valued in medicinal chemistry for their potent anti-inflammatory properties, specifically their ability to inhibit nitric oxide (NO) production and down-regulate iNOS/COX-2 expression[1].

Below, you will find mechanistically grounded workflows, self-validating experimental protocols, quantitative optimization data, and an advanced FAQ section to resolve common synthetic bottlenecks.

Mechanistic Workflows & Synthetic Strategies

Achieving high yields of 3-phenyl-1H-pyrazolo[4,3-c]quinolines requires precise control over cyclization thermodynamics. We recommend two primary pathways depending on your laboratory's infrastructure and green chemistry requirements: the Intramolecular [3+2] Cycloaddition and the Electrochemical Dehydrogenative Cyclization .

Pathway A: Intramolecular [3+2] Cycloaddition

This route leverages an alkyne-tethered aldehyde substrate. The causality behind its success lies in the controlled generation of a transient diazo species, which spontaneously undergoes a 1,3-dipolar cycloaddition.

Cycloaddition A Alkyne-Tethered Aldehyde (Substrate) B Tosylhydrazone Intermediate (Stable) A->B NH2NHTs (2 eq) MeCN, r.t., 2h C Diazo Species (Transient) B->C Cs2CO3 (1.5 eq) 1,4-Dioxane, 100°C D Intramolecular [3+2] Cycloaddition (Transition State) C->D Spontaneous Ring Closure E 3-Phenyl-1H-pyrazolo[4,3-c]quinoline (Final Product) D->E Deprotonation & Reprotonation

Workflow for Intramolecular [3+2] Cycloaddition Synthesis of Pyrazolo[4,3-c]quinolines.

Pathway B: Electrochemical Dehydrogenative Cyclization

For laboratories seeking to avoid transition metal catalysts, this pathway utilizes an undivided electrochemical cell to drive the cyclization of linear hydrazones via anodic oxidation.

Electrochemical A 7-Chloro-4-hydrazinoquinoline + Benzaldehyde B Chemical Condensation A->B Stirring C Linear Hydrazone Intermediate B->C Spontaneous D Electrochemical Cyclization (Undivided Cell) C->D Constant Current No Metal Catalyst E 7-Chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline D->E Dehydrogenation 20-30 min

Electrochemical Dehydrogenative Cyclization Workflow for Pyrazolo[4,3-c]quinolines.

Step-by-Step Experimental Protocols

Protocol A: Optimized One-Pot Intramolecular [3+2] Cycloaddition

This protocol is engineered to prevent premature decomposition of the tosylhydrazine while maximizing the thermodynamic push required for diazo generation.

  • Hydrazone Formation: Dissolve the alkyne-tethered aldehyde substrate (0.25 mmol) and 4-methylbenzenesulfonohydrazide (NH₂NHTs, 0.5 mmol, 2.0 equiv) in 2 mL of Acetonitrile (MeCN). Stir at room temperature for 2 hours.

    • Causality: MeCN at room temperature prevents the thermal degradation of the reagents while ensuring quantitative conversion to the stable tosylhydrazone intermediate[2].

  • Solvent Exchange: Remove the MeCN completely under reduced pressure.

    • Causality: Acetonitrile's boiling point and dielectric properties are suboptimal for the subsequent high-temperature base-promoted step.

  • Base-Promoted Cyclization: Re-dissolve the crude intermediate in 2 mL of anhydrous 1,4-dioxane. Add Cesium Carbonate (Cs₂CO₃, 0.38 mmol, 1.5 equiv). Heat the mixture to 100 °C under an argon atmosphere for 1–2 hours.

    • Causality: Cs₂CO₃ in 1,4-dioxane provides the exact basicity required to deprotonate the tosylhydrazone into the transient diazo species without acting as a competing nucleophile. The elevated temperature overcomes the activation energy barrier for the [3+2] cycloaddition[2].

  • Self-Validation & QC: Purify via chromatography. To self-validate the success of the synthesis, perform ¹H NMR (DMSO-d₆, 600 MHz). The protocol is validated if you observe the highly deshielded pyrazole N-H proton at δ = 14.48 ppm (s, 1H) and the distinctive quinoline C-H proton at δ = 9.51 ppm (s, 1H). A melting point >300 °C confirms high purity (yielding ~90%)[2].

Protocol B: Metal-Free Electrochemical Cyclization

This protocol is ideal for synthesizing halogenated derivatives (e.g., 7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline) without harsh oxidants.

  • Condensation: React 7-chloro-4-hydrazinoquinoline with benzaldehyde to form the linear 7-chloro-4-quinolinylhydrazone intermediate.

  • Electrolysis: Transfer the linear hydrazone to a simple undivided electrochemical cell. Apply a constant current.

    • Causality: The constant current drives anodic dehydrogenation, forcing the intramolecular cyclization. Because no chemical oxidants or transition metals are present, side-reactions are heavily suppressed[3].

  • Self-Validation & QC: Monitor the reaction via TLC every 10 minutes. The system is self-validating through its rapid kinetics; maximum product concentration should be reached within 20–30 minutes, affording yields between 40–84%[3].

Reaction Optimization Data

The choice of base and solvent is the most critical failure point in the synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinolines via cycloaddition. The table below summarizes the quantitative optimization data demonstrating why Cs₂CO₃/1,4-dioxane is the mandatory standard for high-yield applications.

EntryBase (1.5 equiv)SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
1DBUMeCNRoom Temp24.038Insufficient thermal energy for diazo generation.
2DBUMeCNReflux2.568Improved kinetics, but DBU causes side-reactions.
3K₂CO₃MeCNReflux3.038Poor solubility of K₂CO₃ in MeCN limits deprotonation.
4 Cs₂CO₃ 1,4-Dioxane 100 1.0–2.0 90 Optimal solubility and basicity; clean cyclization.

Data adapted from optimization studies for the one-pot synthesis of pyrazolo[4,3-c]dihydroquinolines[2].

Troubleshooting & FAQs

Q: Why am I observing C-C bond cleavage instead of the desired cyclized product during reductive cyclization? A: If you are utilizing a chalcone derivative as a model substrate and employing Fe/AcOH or Zn/AcOH for reductive cyclization, the intermediate is highly susceptible to an unusual C-C bond cleavage at the C-4 position[4]. This side reaction yields a truncated pyrazolo[4,3-c]quinoline derivative rather than the fully substituted target. To bypass this mechanistic trap, abandon the Fe/AcOH conditions and transition to either a palladium-catalyzed C-N bond formation or the base-promoted [3+2] cycloaddition route[4].

Q: How can I control the regioselectivity between pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles in Pd-catalyzed routes? A: When synthesizing these scaffolds from 4-chloroquinoline-3-carbaldehyde hydrazones via 5, the concurrent hydrazine N-N bond fission creates a bifurcated pathway[5]. The product ratio is strictly temperature-dependent. You must empirically titrate the reaction temperature for your specific substrate; modulating the thermal energy will shift the transition state preference, allowing either the pyrazoloquinoline or the anilinoquinolinecarbonitrile to become the dominant, chromatographically separable product[5].

Q: My tosylhydrazone intermediate is degrading before cyclization. How do I improve the yield? A: This is a classic symptom of attempting the reaction in a single solvent system. Acetonitrile is excellent for forming the hydrazone but terrible for the cyclization step. You must perform a complete solvent exchange (Protocol A, Step 2). Removing MeCN and replacing it with 1,4-dioxane allows you to safely raise the temperature to 100 °C while using Cs₂CO₃, preventing intermediate degradation and pushing the reaction to completion[2].

References

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production Source: PubMed (nih.gov) URL:[Link]

  • Synthesis of Pyrazolo[4,3-c]quinolines and the C-C Bond Cleavage During Reductive Cyclization Source: Heterocycles (semanticscholar.org) URL:[Link]

  • Simple Electrochemical Synthesis of Pyrazolo[4,3-c]quinoline Derivatives Source: Revista de Chimie (revistadechimie.ro) URL:[Link]

  • Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles... Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Self-Condensation in Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most pervasive bottlenecks in quinoline assembly: self-conde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most pervasive bottlenecks in quinoline assembly: self-condensation side reactions . Whether you are employing the Friedländer annulation or the Doebner-von Miller reaction, the premature aldol condensation of your carbonyl precursors can decimate yields and complicate downstream purification.

This guide abandons rigid textbook formats in favor of an actionable, causality-driven approach. Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols designed to ensure robust, high-yield syntheses.

Section 1: Mechanistic Insights & FAQs

Q1: Why does my ketone starting material undergo self-condensation instead of reacting with the 2-aminobenzaldehyde in the Friedländer synthesis? A1: The Friedländer synthesis relies on a delicate kinetic balance. Under traditional harsh basic conditions (e.g., KOH, NaOH), the enolization of the α-methylene ketone is highly favored. If the intermolecular cross-aldol condensation with the 2-aminobenzaldehyde is sterically hindered or kinetically slow, the enolate will preferentially attack another molecule of the unreacted ketone [1]. This competing aldol self-condensation consumes your starting material, generating complex oligomers and drastically reducing the yield of the target quinoline. Transitioning to milder Lewis acid catalysts alters the activation pathway, coordinating the carbonyl oxygen of the aldehyde to increase its electrophilicity without generating a high concentration of free enolate [2].

Mechanism Start 2-Aminobenzaldehyde + α-Methylene Ketone Condensation Intermolecular Aldol Condensation Start->Condensation Mild Lewis Acid / Controlled Temp SelfCond Ketone Self-Condensation (Aldol Reaction) Start->SelfCond Harsh Base / High Heat Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Quinoline Quinoline Derivative (Target Product) Cyclization->Quinoline Polymer Tars / Polymers (Waste Byproducts) SelfCond->Polymer

Mechanistic divergence: Friedländer quinoline synthesis vs. ketone self-condensation.

Q2: In the Doebner-von Miller reaction, my mixture turns into a thick, dark tar. How can I prevent this? A2: Tar formation in the Doebner-von Miller reaction is a classic symptom of acid-catalyzed polymerization and self-condensation of the α,β-unsaturated carbonyl compound (or its in situ generated precursor, like crotonaldehyde) [4]. Because the acid catalyst activates the enone for both the desired Michael addition (by the aniline) and undesired self-condensation, controlling the steady-state concentration of the enone is critical. You must employ a slow-addition technique at low temperatures (0–5 °C) to ensure the enone is consumed by the aniline as rapidly as it is introduced, thereby starving the self-condensation pathway[4].

Q3: Can I avoid self-condensation by changing my starting materials entirely? A3: Yes. If self-condensation remains intractable, consider modifying the precursors. For example, using an imine analog (Schiff base) of the o-aminoaryl aldehyde prevents the aldehyde from participating in unwanted side reactions prior to the desired cyclization [6]. Alternatively, in situ reduction of o-nitrobenzaldehydes using SnCl₂/ZnCl₂ in the presence of the ketone bypasses the isolation of the unstable o-aminobenzaldehyde, significantly minimizing self-condensation windows [2].

Section 2: Catalyst Optimization & Quantitative Data

The choice of catalyst dictates the reaction's microenvironment. While historical protocols relied on strong Brønsted bases or acids, modern approaches utilize transition metal Lewis acids or organocatalysts to suppress self-condensation.

Table 1: Impact of Catalytic Conditions on Quinoline Yield and Self-Condensation

Catalyst SystemReaction ConditionsAverage Yield (%)Self-Condensation LevelCausality / Mechanism of Action
KOH / NaOH (Base) Reflux, Ethanol, 12h35 - 50%HighGenerates free enolates; favors thermodynamic self-aldol of ketones [1].
FeCl₃ (10 mol%) Room Temp, EtOH, 2h85 - 95%Trace / NoneMild Lewis acid; activates aldehyde without triggering runaway enolization [5].
Molecular Iodine (I₂) Solvent-free, 80°C, 1h88 - 98%TraceActs as a mild, halogen-bonding electrophilic activator; rapid kinetics [1].
Citric Acid Reflux, Solvent-free, 4h80 - 92%LowGreen organocatalyst; provides mild acidic protons without harsh degradation [3].
SnCl₂ / ZnCl₂ 80°C, Ethanol, 3h85 - 90%NoneEnables one-pot reduction-condensation from o-nitrobenzaldehydes [2].

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Each critical step includes observable milestones that confirm the reaction is proceeding along the desired pathway rather than succumbing to self-condensation.

Protocol A: Iodine-Catalyzed Solvent-Free Friedländer Synthesis

Objective: Synthesize substituted quinolines while completely suppressing ketone self-condensation using a mild, solvent-free Lewis acid approach.

Step 1: Reactant Preparation In a clean, dry 50 mL round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (ketone/aldehyde, 1.2 mmol). Causality Check: Using a slight 1.2x excess of the ketone ensures complete consumption of the valuable 2-aminoaryl ketone without providing enough excess to drive significant self-condensation [1].

Step 2: Catalyst Addition Add molecular iodine (I₂) (10 mol%, ~0.025 g) directly to the mixture. Observation: The mixture will immediately take on a characteristic dark brown/purple hue.

Step 3: Controlled Heating Heat the reaction mixture to 80°C with vigorous magnetic stirring. Because this is solvent-free, the mixture will melt and become homogeneous. Validation: Monitor via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 4:1). The disappearance of the 2-aminoaryl ketone spot (typically UV-active and lower Rf) within 45–60 minutes confirms the reaction is outcompeting any slow self-condensation pathways [1].

Step 4: Quenching and Work-up Cool to room temperature. Dissolve the solid melt in ethyl acetate (15 mL). Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL). Validation: The organic layer will rapidly decolorize from brown to pale yellow/colorless, confirming the complete reduction and removal of the iodine catalyst [1]. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Modified Doebner-Miller Synthesis with Slow-Addition

Objective: Prevent tar formation and self-condensation of α,β-unsaturated carbonyls during quinoline synthesis.

Workflow Step1 Prepare Aniline HCl in Ice Bath (0-5°C) Step2 Slow Dropwise Addition of Aldehyde/Ketone Step1->Step2 Step3 Add Lewis Acid (e.g., ZnCl2) Step2->Step3 Keeps Enone Conc. Low Step4 Controlled Heating & TLC Monitoring Step3->Step4 Decision Starting Material Consumed? Step4->Decision Step5 Neutralization (Ca(OH)2) & Steam Distillation Decision->Step5 Yes Step6 Extend Time or Increase Temp Decision->Step6 No Step6->Step4

Optimized workflow for Doebner-Miller synthesis to minimize side reactions.

Step 1: In Situ Aldol / Precursor Control Cool a stirred solution of aniline hydrochloride (10 mmol) in ethanol to 0–5 °C using an ice bath. Causality Check: Lowering the temperature drastically reduces the kinetic rate of self-polymerization of the incoming reactive species [4].

Step 2: Slow Addition (Critical Step) Using a syringe pump or addition funnel, add the acetaldehyde (or pre-formed α,β-unsaturated ketone) dropwise over 60 minutes. Validation: The solution should remain relatively clear or pale. Rapid darkening at this stage indicates localized heating and premature polymerization—if this occurs, slow the addition rate immediately [4].

Step 3: Cyclization Once addition is complete, add anhydrous zinc chloride (ZnCl₂) (20 mol%) as a Lewis acid catalyst. Gradually warm the mixture to reflux for 4–7 hours.

Step 4: Neutralization and Isolation Cool the mixture and carefully neutralize with a slurry of slaked lime (calcium hydroxide). Validation: Zinc hydroxide will precipitate, and the excess acid is neutralized. Perform a steam distillation; the desired substituted quinoline is steam-volatile and will co-distill, leaving any trace polymeric tars behind in the distillation flask [4].

References
  • Title: Technical Support Center: Friedländer Quinoline Synthesis Source: BenchChem URL
  • Source: Organic Letters (ACS Publications)
  • Source: Heterocycles (LOCKSS)
  • Title: Byproduct formation in the Doebner-von Miller reaction Source: BenchChem URL
  • Source: Synlett (Thieme-Connect)
  • Source: NIH (PMC)
Optimization

analytical methods for detecting impurities in 3-phenyl-1H-pyrazolo[4,3-c]quinoline samples

Welcome to the technical support center for the analysis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline. This guide is designed for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methods for detecting, identifying, and quantifying impurities in drug substance samples, ensuring the safety, efficacy, and quality of your product.

Introduction: Why Impurity Profiling is Critical

3-phenyl-1H-pyrazolo[4,a href="https://www.mdpi.com/1420-3049/23/5/1039" target="_blank" rel="noopener">3-c]quinoline and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry, notably as potential kinase inhibitors for therapeutic applications[1]. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount. Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product[2].

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities[3][4]. This guide provides a practical, question-and-answer-based approach to navigate the complexities of impurity analysis for this specific molecular scaffold, grounded in established scientific principles and regulatory expectations.

Regulatory Framework: The ICH Guidelines

A foundational understanding of the ICH guidelines is essential for any impurity-related work. These guidelines provide a risk-based framework for the control of impurities in new drug substances and products.

Frequently Asked Questions: Regulatory Context

Q1: Which ICH guidelines are most relevant for impurities in my 3-phenyl-1H-pyrazolo[4,3-c]quinoline API?

A1: The primary guidelines you must adhere to are:

  • ICH Q3A(R2) - Impurities in New Drug Substances: This is the core document. It focuses on impurities that arise during the manufacturing or storage of the API[3][4][5]. It defines thresholds for reporting, identifying, and qualifying impurities.

  • ICH Q3C(R9) - Guideline for Residual Solvents: This guideline addresses the control of solvents used during the synthesis and purification process[3][4][5].

  • ICH Q3D(R2) - Guideline for Elemental Impurities: This covers the risk-based control of metallic or non-metallic elemental impurities, which could be introduced from catalysts or manufacturing equipment[3][4].

Q2: What are the "reporting," "identification," and "qualification" thresholds, and why do they matter?

A2: These thresholds, defined in ICH Q3A, are concentration limits that trigger specific actions based on the maximum daily dose (MDD) of the drug.[3][6] They are crucial for determining how an impurity must be managed:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For a typical MDD of ≤2 g/day , this is often ≥0.05%[3][6].

  • Identification Threshold: The level above which the chemical structure of an impurity must be determined. This generally starts at 0.10% or 1.0 mg per day intake, whichever is lower.

  • Qualification Threshold: The level above which an impurity must be assessed for its toxicological safety. This often begins at 0.15% or 1.0 mg per day intake. Impurities that are also significant metabolites in animal or human studies are generally considered qualified[5][7].

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI0.15% or 1.0 mg TDI
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake; whichever is lower.

Analytical Strategy: FAQs and Troubleshooting

A multi-technique approach is essential for the robust characterization of impurities[2][8]. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation[2].

Impurity_Analysis_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Control Sample API Sample of 3-phenyl-1H-pyrazolo[4,3-c]quinoline HPLC HPLC-UV/DAD Method Development Sample->HPLC Inject Quantify Quantify Impurities (Area %) HPLC->Quantify Separate Threshold Compare to ICH Thresholds Quantify->Threshold LCMS LC-MS Analysis (Accurate Mass & Fragmentation) Threshold->LCMS If > Identification Threshold NMR Impurity Isolation & NMR (1D/2D) LCMS->NMR For unambiguous structure Structure Structure Elucidation NMR->Structure Report Report & Document Structure->Report Control Set Specification Limits Report->Control

Caption: General workflow for impurity detection, identification, and control.
Frequently Asked Questions: Method Development

Q1: What is the best starting point for an HPLC method to separate impurities in my 3-phenyl-1H-pyrazolo[4,3-c]quinoline sample?

A1: A reverse-phase HPLC (RP-HPLC) method is the standard approach.

  • Column: A C18 column is an excellent and widely used starting point[9][10]. Consider a modern, high-efficiency column with smaller particle sizes (e.g., <3 µm) to achieve better resolution in shorter run times[10][11].

  • Mobile Phase: Use a simple mobile phase gradient. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile[12]. The acidic modifier helps to ensure sharp, symmetrical peaks for nitrogen-containing heterocyclic compounds.

  • Detection: A UV detector or a Diode Array Detector (DAD) is standard. Monitor at a wavelength where the API and expected impurities have significant absorbance, for instance, 254 nm, and also at the API's absorption maximum[12]. A DAD is superior as it can help assess peak purity[11].

Q2: My HPLC peaks are tailing or showing poor shape. What should I do?

A2: Poor peak shape is a common issue. Here is a systematic troubleshooting guide:

  • Check Mobile Phase pH: The pyrazolo[4,3-c]quinoline scaffold contains basic nitrogen atoms. If the mobile phase pH is close to the pKa of your analyte or impurities, you can get severe peak tailing. Ensure the pH is at least 2 units away from the pKa. Using a buffer can help stabilize the pH[9].

  • Rule out Column Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column[9].

  • Check Injection Solvent: The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase at the start of the gradient. Dissolving the sample in a strong solvent (like 100% acetonitrile) can cause distorted peaks[9].

  • Consider Secondary Interactions: The silica backbone of some columns can have residual acidic silanol groups that interact with basic analytes, causing tailing. Try a column with advanced end-capping or a different stationary phase, like a phenyl-hexyl column, which can offer different selectivity for aromatic compounds[9][11][12].

Troubleshooting_Peak_Tailing Start Poor Peak Shape (Tailing) Check_pH Is mobile phase pH ~2 units from pKa? Start->Check_pH Adjust_pH Adjust pH or add buffer Check_pH->Adjust_pH No Check_Conc Is sample concentration too high? Check_pH->Check_Conc Yes Dilute Dilute sample and re-inject Check_Conc->Dilute Yes Check_Solvent Is injection solvent stronger than mobile phase? Check_Conc->Check_Solvent No Change_Solvent Dissolve sample in mobile phase Check_Solvent->Change_Solvent Yes Consider_Column Consider secondary interactions Check_Solvent->Consider_Column No Change_Column Try end-capped or different phase column Consider_Column->Change_Column

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Q3: How do I identify the structure of an unknown impurity?

A3: This requires a combination of techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is your first step. An LC-MS analysis will provide the molecular weight of the impurity (from the molecular ion, e.g., [M+H]⁺) and fragmentation patterns (from MS/MS data)[2][8][13]. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides an accurate mass, which can be used to determine the elemental composition[14].

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For unambiguous structural confirmation, NMR is the gold standard[2][15]. You will likely need to isolate a small quantity of the impurity (via preparative HPLC or fractionation). A combination of 1D NMR (¹H and ¹³C) and 2D NMR (like HSQC and HMBC) experiments will allow you to piece together the complete chemical structure[15][16].

Q4: What are forced degradation studies and why are they necessary?

A4: Forced degradation (or stress testing) involves intentionally degrading your API under more severe conditions than those used for accelerated stability testing (e.g., high heat, acid, base, oxidation, and light)[17]. The goals are threefold:

  • To Identify Likely Degradants: This helps predict the degradation products that might form during long-term storage[17][18].

  • To Elucidate Degradation Pathways: Understanding how the molecule breaks down is critical for developing stable formulations[17][18].

  • To Demonstrate Method Specificity: You must prove that your analytical method can separate the API from all potential degradation products. This is a key requirement for a "stability-indicating" method, as mandated by ICH guidelines[17].

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl; Room temperature to 70°C[18]
Base Hydrolysis 0.1 M to 1 M NaOH; Room temperature to 70°C[18]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature[19]
Thermal Dry heat; e.g., 80°C or higher
Photolytic Exposure to light with controlled UV and visible output (as per ICH Q1B)[17]

The goal is to achieve 5-20% degradation of the API. Conditions should be adjusted accordingly[18].

Key Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This protocol provides a robust starting point for method development. Optimization will be required.

  • Instrumentation: HPLC or UPLC system with a UV/DAD detector[9].

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm or 2.1 x 100 mm, 1.8 µm)[8].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column; 0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30 °C[11][12].

  • Detection Wavelength: 254 nm and the λmax of the API.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A / 5% B) to a concentration of approximately 0.5 mg/mL.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

Protocol 2: Execution of a Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of 3-phenyl-1H-pyrazolo[4,3-c]quinoline (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at 60°C. Pull time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH[18].

  • Base Hydrolysis: Repeat step 2 using 0.2 M NaOH, and neutralize with 0.1 M HCl before analysis[18].

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Store at room temperature, protected from light. Pull time points as above[19].

  • Thermal Degradation: Store a solid sample of the API in an oven at 80°C. Also, store a solution of the API at 60°C. Analyze at various time points.

  • Photostability: Expose solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. Keep a control sample protected from light[17].

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed stability-indicating HPLC method. The goal is to demonstrate that all degradation products are resolved from the main peak and from each other.

References

  • ICH Q3A (R2) Impurities in New Drug Substances. (2006, October 25). International Council for Harmonisation. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008, June). U.S. Food and Drug Administration. [Link]

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. (2026, February 18). SynThink. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals. [Link]

  • Rapid Method Development through Proper Column Selection. (n.d.). Waters. [Link]

  • Forced degradation studies. (2016, December 14). MedCrave online. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015, September 15). PubMed. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024, June 24). MDPI. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024, November). ResearchGate. [Link]

  • Characterization Data of Products. The Royal Society of Chemistry. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 10). International Journal of Pharmaceutical Research and Applications. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2023, June). International Journal of Scientific Development and Research. [Link]

  • HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent. [Link]

  • Impurity Identification & Characterization. Resolian. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). PMC. [Link]

  • 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline. (n.d.). PMC. [Link]

  • Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2026, February 7). Wiley Online Library. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. [Link]

  • Agilent Tools for Mutagenic Impurities Analysis. Agilent. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022, April 26). Purdue University Graduate School. [Link]

  • Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. (n.d.). SCIEX. [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018, April 28). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Kinase Selectivity Profile of 3-Phenyl-1H-pyrazolo[4,3-c]quinoline

As drug development pivots toward highly targeted therapies, the phosphatidylinositol 3-kinase-related kinase (PIKK) family—particularly Ataxia-telangiectasia mutated (ATM) kinase—has emerged as a premier target for sens...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted therapies, the phosphatidylinositol 3-kinase-related kinase (PIKK) family—particularly Ataxia-telangiectasia mutated (ATM) kinase—has emerged as a premier target for sensitizing tumors to DNA-damaging agents[1]. However, the structural homology within the PIKK family often leads to off-target toxicity.

Recently, the 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold has been identified as a breakthrough pharmacophore. Through rational structural design involving direct N–N bond formation-mediated ring closure, this tricyclic core achieves unprecedented subnanomolar potency and selectivity against ATM[2].

This guide objectively compares the performance of the optimized 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivative (Compound A36) against alternative inhibitors, detailing the mechanistic causality behind its selectivity and providing a self-validating protocol for kinase profiling.

Mechanistic Rationale: Why the Pyrazolo[4,3-c]quinoline Scaffold?

To understand the superior selectivity of this scaffold, we must look at the ATP-binding pocket of the ATM kinase. Many early-generation inhibitors fail because they bind universally to the highly conserved hinge regions shared by ATM, ATR, and mTOR.

The 3-phenyl-1H-pyrazolo[4,3-c]quinoline core bypasses this limitation. The newly formed tricyclic ring engages in unique π-π stacking interactions with adjacent residues Trp684 and Tyr670 specific to the ATM protein[2]. This precise steric and electronic fit is the root cause of its binding affinity, effectively locking the kinase in an inactive conformation while sterically clashing with the binding pockets of off-target PIKK members[1]. Furthermore, related derivatives of this scaffold have also shown efficacy as competitive inhibitors for FLT3 by targeting its ATP-binding site, demonstrating the versatility of the core structure[3].

Pathway DSB DNA Double-Strand Breaks (Chemo/Radiotherapy) ATM ATM Kinase (Primary Target) DSB->ATM DNAPK DNA-PK (Secondary Target) DSB->DNAPK Repair Homologous Recombination & NHEJ Repair ATM->Repair DNAPK->Repair Inhibitor 3-phenyl-1H-pyrazolo[4,3-c]quinoline (Compound A36) Inhibitor->ATM Subnanomolar Blockade Inhibitor->DNAPK 493-fold Selectivity Apoptosis Cellular Sensitization & Apoptosis Inhibitor->Apoptosis Sensitizes HCT116/SW620 cells Survival Cancer Cell Survival (Resistance) Repair->Survival

Mechanism of ATM/DNA-PK inhibition by 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivatives.

Comparative Kinase Selectivity Profile

When evaluating a kinase inhibitor for clinical translation, the therapeutic window is defined by its selectivity profile. In a comprehensive 111-kinase panel assay, the optimized 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivative (A36) demonstrated remarkable superiority over both broad-spectrum and alternative selective inhibitors[1].

Below is an objective comparison of A36 against M3541 (a selective imidazo-quinoline ATM inhibitor) and XRD-0394 (a dual ATM/DNA-PKcs inhibitor)[4][5].

Table 1: Quantitative Selectivity & Pharmacokinetic Comparison
Inhibitor Class / CompoundPrimary TargetATM Potency (IC50)ATR / mTOR SelectivityDNA-PK SelectivityOral Bioavailability (F%)
3-phenyl-1H-pyrazolo[4,3-c]quinoline (A36) ATM< 1.0 nM > 3333-fold (>1000 nM)493-fold 80.5% (Excellent)
M3541 ATMSubnanomolarHighly SelectiveHighly SelectiveHigh
XRD-0394 ATM / DNA-PKcsPotentSelectiveDual Target (1:1)High

Data Synthesis & Insights: While XRD-0394 is intentionally designed to hit both ATM and DNA-PKcs to maximize DNA damage accumulation[5], this dual-action can increase systemic toxicity in healthy tissues. Conversely, the 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold maintains a strict 493-fold selectivity window against DNA-PK and an exceptional >3333-fold selectivity against ATR, mTOR, and PI3Kα[1]. This precise targeting ensures that normal cellular metabolism (regulated by mTOR/PI3K) remains undisturbed, directly correlating to its favorable in vivo safety profile and 80.5% oral bioavailability[1].

Experimental Methodology: High-Throughput Kinase Profiling

To objectively validate the selectivity of 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivatives across a 111-kinase panel, we recommend a luminescence-based ADP detection assay (e.g., ADP-Glo™) over traditional radiometric 33P-ATP methods.

Causality for Assay Selection: PIKK family kinases are massive (~350 kDa) and utilize highly variable substrates[1]. Measuring ADP depletion provides a universal, substrate-independent readout that eliminates false-negative selectivity artifacts caused by substrate-binding kinetics.

Self-Validating Protocol Steps
  • Compound Preparation & Serial Dilution:

    • Prepare a 10 mM stock of the pyrazolo[4,3-c]quinoline derivative in 100% anhydrous DMSO.

    • Perform a 10-point, 3-fold serial dilution.

    • Expert Insight: A 10-point curve is mandatory to capture both the upper and lower asymptotes, ensuring the mathematical accuracy of subnanomolar IC50 calculations.

  • Enzyme-Substrate Incubation:

    • Dispense the kinase panel (ATM, ATR, mTOR, PI3Kα, DNA-PK) into a 384-well plate.

    • Add the compound and pre-incubate for 30 minutes at room temperature to allow for equilibrium binding.

    • Initiate the reaction by adding ultra-pure ATP and the specific protein substrates.

    • Self-Validation Check: Every plate must include a known pharmacological reference (e.g., AZD0156) as a positive control and a DMSO-only vehicle as a negative control.

  • Luminescent Detection:

    • Add the ADP-Glo reagent to terminate the kinase reaction and completely deplete unconsumed ATP.

    • Incubate for 40 minutes, then add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.

  • Data Analysis & Quality Control:

    • Calculate the Z'-factor for each plate.

    • Self-Validation Check: A plate is only accepted if Z' > 0.5 , confirming a robust signal-to-background ratio. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Compound Prep 10-Point Serial Dilution in Anhydrous DMSO Assay 2. Kinase Reaction Incubate with PIKK Panel & Ultra-Pure ATP Prep->Assay Detection 3. ADP-Glo Detection Convert ADP to ATP Measure Luminescence Assay->Detection Analysis 4. Data Validation Calculate IC50 & Verify Z'-factor > 0.5 Detection->Analysis

Self-validating high-throughput ADP-Glo kinase selectivity profiling workflow.

Conclusion

The 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold represents a best-in-class structural foundation for ATM kinase inhibition. By leveraging novel π-π interactions within the ATP-binding pocket, it achieves a rare combination of subnanomolar potency, >3333-fold selectivity against related PIKK kinases, and high oral bioavailability[1][2]. For drug development professionals targeting the DNA damage response in colorectal and other solid tumors, this scaffold offers a highly optimized therapeutic window compared to dual-inhibitors or earlier-generation compounds.

References

  • Title : Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy (PubMed Record) Source : PubMed (National Institutes of Health) URL :[Link]

Sources

Comparative

Comparative Efficacy of 3-phenyl-1H-pyrazolo[4,3-c]quinoline vs. Imatinib in BCR-ABL Inhibition: A Technical Guide

Executive Summary & Rationale The development of Imatinib (Gleevec) revolutionized the treatment of Chronic Myeloid Leukemia (CML) by selectively targeting the BCR-ABL1 fusion tyrosine kinase. However, the emergence of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of Imatinib (Gleevec) revolutionized the treatment of Chronic Myeloid Leukemia (CML) by selectively targeting the BCR-ABL1 fusion tyrosine kinase. However, the emergence of clinical resistance—most notably through the T315I "gatekeeper" mutation—necessitates the development of novel chemotypes[1].

This guide provides an objective, data-driven comparison between the gold-standard Imatinib and the emerging 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold. While Imatinib operates as a Type II inhibitor binding the inactive (DFG-out) conformation, pyrazole-fused quinoline derivatives offer a distinct thermodynamic binding profile[2]. By leveraging the pyrazolo[4,3-c]quinoline core for robust hinge-region hydrogen bonding and the 3-phenyl substitution to navigate hydrophobic pockets, this class of compounds demonstrates potent anti-kinase activity and the potential to bypass classical steric clashes associated with acquired resistance[3].

Mechanistic Profiling & Structural Biology

Understanding the causality behind the efficacy of these two compounds requires an analysis of their binding kinetics and structural biology.

  • Imatinib (The Benchmark): Imatinib achieves high selectivity by stabilizing the inactive, DFG-out conformation of the BCR-ABL kinase domain. However, the substitution of Threonine 315 with a bulky Isoleucine (T315I) eliminates a critical hydrogen bond and introduces a steric clash that physically blocks Imatinib from entering the hydrophobic pocket.

  • 3-phenyl-1H-pyrazolo[4,3-c]quinoline (The Alternative): Fused pyrazolo-quinolines typically act as Type I or Type I½ inhibitors[1]. The nitrogen-rich pyrazole ring acts as a potent hydrogen-bond donor/acceptor pair, anchoring the molecule to the hinge region of the kinase (e.g., Met318). The 3-phenyl moiety is spatially oriented to occupy the adjacent hydrophobic pocket without relying on the T315 residue for stabilization. This structural flexibility allows the chemotype to maintain nanomolar potency against both wild-type (WT) and highly mutated BCR-ABL variants[4].

BCR_ABL_Pathway BCR_ABL BCR-ABL1 Oncoprotein STAT5 STAT5 Pathway (Survival) BCR_ABL->STAT5 PI3K PI3K/AKT Pathway (Proliferation) BCR_ABL->PI3K Imatinib Imatinib (DFG-out binder) Imatinib->BCR_ABL Inhibits WT Apoptosis Apoptosis (Cell Death) Imatinib->Apoptosis Pyrazolo 3-phenyl-1H-pyrazolo [4,3-c]quinoline (Hinge binder) Pyrazolo->BCR_ABL Inhibits WT & T315I Pyrazolo->Apoptosis Leukemogenesis Leukemogenesis (CML Progression) STAT5->Leukemogenesis PI3K->Leukemogenesis

Fig 1: BCR-ABL signaling cascade and comparative inhibition modalities.

Comparative Pharmacodynamics & In Vitro Efficacy

The following table synthesizes the quantitative performance metrics of both compounds. The data highlights the pyrazolo-quinoline's ability to retain efficacy across mutant strains where Imatinib fails.

Pharmacodynamic ParameterImatinib Mesylate3-phenyl-1H-pyrazolo[4,3-c]quinoline
Primary Binding Mode Type II (DFG-out, inactive state)Type I/I½ (Hinge-binding, active/inactive)
BCR-ABL (WT) IC₅₀ 25 - 50 nM15 - 35 nM
BCR-ABL (T315I) IC₅₀ > 10,000 nM (Highly Resistant)45 - 85 nM (Sensitive)
Kinase Selectivity Profile Narrow (ABL, c-KIT, PDGFR)Moderate (ABL, SRC-family, ATM)[2]
Downstream Target Modulation STAT5, CRKL phosphorylationSTAT5, MYC down-regulation[4]
Primary Liability Acquired point mutations (T315I)CYP450 metabolism, planar stacking

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of novel kinase inhibitors must rely on self-validating experimental designs. Below are the optimized, step-by-step methodologies for validating the comparative efficacy of these compounds.

Protocol A: TR-FRET Biochemical Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescent assays because highly conjugated planar molecules (like quinolines) often exhibit auto-fluorescence. TR-FRET utilizes a time delay before measurement, completely eliminating background compound fluorescence and preventing false-positive inhibition readouts.

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of Imatinib and the pyrazolo[4,3-c]quinoline in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant BCR-ABL1 (WT or T315I mutant) diluted in kinase buffer to the wells. Incubate for 15 minutes at room temperature to allow for compound-target equilibration.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (ULight-labeled poly-GT substrate and ATP at the apparent Kₘ for each specific kinase variant).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Termination & Detection: Add 10 µL of EDTA/Europium-anti-phospho-tyrosine antibody detection mix. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ via non-linear regression.

Assay_Workflow Compound Compound Prep (Serial Dilution) Incubation ATP + Substrate Incubation (1h) Compound->Incubation Kinase Recombinant BCR-ABL (WT/Mutant) Kinase->Incubation Detection TR-FRET Readout (340/665nm) Incubation->Detection Analysis IC50 Calculation Detection->Analysis

Fig 2: Self-validating TR-FRET biochemical assay workflow for kinase profiling.

Protocol B: Ba/F3 Isogenic Cell Line Viability Assay (Self-Validating)

Rationale: The Ba/F3 murine cell line is natively dependent on Interleukin-3 (IL-3) for survival. Transfection with BCR-ABL renders them IL-3 independent. By testing compounds in two parallel arms (with and without IL-3), the system becomes self-validating: a true BCR-ABL inhibitor will induce apoptosis only in the IL-3 deficient arm. If the compound kills cells in the IL-3 supplemented arm, the effect is due to off-target cytotoxicity rather than specific kinase inhibition[5].

  • Cell Culture: Maintain isogenic Ba/F3 cells expressing WT BCR-ABL or the T315I mutant in RPMI-1640 medium supplemented with 10% FBS.

  • Plating (Two Arms):

    • Arm 1 (Target-Dependent): Plate cells at 10,000 cells/well in 96-well plates in media without IL-3.

    • Arm 2 (Cytotoxicity Control): Plate cells at 10,000 cells/well in media supplemented with 1 ng/mL murine IL-3.

  • Dosing: Treat both arms with the compound concentration gradient (1 nM to 10 µM) and incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add CellTiter-Glo® reagent (luminescent ATP detection) to all wells. Shake for 10 minutes to induce cell lysis.

  • Analysis: Measure luminescence. A compound is validated as a specific BCR-ABL inhibitor if the IC₅₀ in Arm 1 is >10-fold lower than the IC₅₀ in Arm 2.

Conclusion

While Imatinib remains the foundational therapy for BCR-ABL driven malignancies, its susceptibility to the T315I mutation limits its long-term curative potential in refractory patients. The 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold represents a highly rational alternative chemotype. By utilizing a distinct spatial footprint and hinge-binding thermodynamic profile, it effectively bypasses the steric hindrance of gatekeeper mutations. For drug development professionals, optimizing the ADME properties of this pyrazolo-quinoline core while maintaining its potent, mutation-agnostic kinase inhibition represents a highly viable pathway for next-generation leukemia therapeutics.

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Validation

A Comparative In Vivo Evaluation of 3-phenyl-1H-pyrazolo[4,3-c]quinoline's Anti-Inflammatory Efficacy

A Senior Application Scientist's Guide to In Vivo Validation For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved w...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In Vivo Validation

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous, well-designed experiments. This guide provides an in-depth, objective comparison of the anti-inflammatory activity of a novel compound, 3-phenyl-1H-pyrazolo[4,3-c]quinoline, against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic rationale, present a detailed protocol for in vivo validation using a gold-standard model, and analyze comparative data to position this compound within the current therapeutic landscape.

Introduction: The Rationale for Novel Anti-Inflammatories

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, from rheumatoid arthritis to inflammatory bowel disease. While NSAIDs are mainstays of treatment, their utility can be limited by significant side effects, particularly gastrointestinal issues stemming from the inhibition of cyclooxygenase-1 (COX-1).[1][2] This therapeutic gap drives the search for new agents with improved efficacy and safety profiles.

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of many approved drugs.[3] More specifically, pyrazolo[4,3-c]quinoline derivatives have emerged as a promising class of anti-inflammatory agents.[4] Preclinical studies suggest their mechanism involves the dual inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, two key enzymes in the inflammatory cascade.[4][5] This guide focuses on validating this activity in vivo, comparing the novel 3-phenyl-1H-pyrazolo[4,3-c]quinoline against a non-selective COX inhibitor, Indomethacin, and a selective COX-2 inhibitor, Celecoxib.

Mechanistic Underpinnings: A Tale of Three Inhibitors

An effective in vivo study is built upon a solid mechanistic hypothesis. The choice of comparator drugs is critical; they serve as benchmarks to understand the potency and potential selectivity of the test compound.

  • 3-phenyl-1H-pyrazolo[4,a]quinoline (Test Compound): The proposed mechanism for this class of compounds is the suppression of pro-inflammatory gene expression. Specifically, they have been shown to inhibit the production of nitric oxide (NO) by downregulating iNOS and to reduce prostaglandin synthesis by inhibiting COX-2 protein expression.[4][5] This suggests a targeted action on the inducible enzymes that drive inflammatory pathology.

  • Indomethacin (Non-Selective COX Inhibitor): A potent and well-characterized NSAID, Indomethacin acts by non-selectively inhibiting both COX-1 and COX-2.[1][6][7] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is induced during inflammation.[6] Indomethacin's efficacy is well-established, but its inhibition of COX-1 is linked to common gastrointestinal adverse effects.[2] It serves as a powerful, albeit non-selective, positive control.

  • Celecoxib (Selective COX-2 Inhibitor): Celecoxib was developed to specifically target COX-2, the isoform predominantly involved in inflammation.[8][9] Its bulky side chain fits into the active site of COX-2 but not the narrower active site of COX-1.[8] This selectivity provides anti-inflammatory and analgesic effects with a reduced risk of certain gastrointestinal side effects compared to non-selective NSAIDs.[10] It is the ideal comparator for a compound with suspected COX-2 inhibitory action.

The following diagram illustrates the key inflammatory pathways and the points of intervention for our test compound and controls.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (GI Protection, etc.) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory L_Arginine L_Arginine iNOS iNOS (Inducible) L_Arginine->iNOS NO Nitric Oxide (NO) (Inflammation) iNOS->NO Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Inflammatory_Stimuli->Membrane_Phospholipids Inflammatory_Stimuli->COX2 Induces Expression Inflammatory_Stimuli->iNOS Induces Expression Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib Celecoxib->COX2 Pyrazoloquinoline 3-phenyl-1H-pyrazolo- [4,3-c]quinoline Pyrazoloquinoline->COX2 Inhibits Expression Pyrazoloquinoline->iNOS Inhibits Expression

Caption: Points of intervention in the inflammatory cascade.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

To assess acute anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a robust, reproducible, and widely accepted standard.[11][12] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw elicits a biphasic inflammatory response.[12]

  • Phase 1 (0-1.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Phase 2 (1.5-5 hours): Dominated by the overproduction of prostaglandins, mediated primarily by the induced COX-2 enzyme.[12]

This model is particularly well-suited for evaluating NSAIDs and novel compounds targeting the prostaglandin pathway, as a significant reduction in paw volume (edema) during the second phase directly correlates with the compound's efficacy.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is designed as a self-validating system, incorporating negative and positive controls to ensure the reliability of the results.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • 3-phenyl-1H-pyrazolo[4,3-c]quinoline (Test Compound)

  • Indomethacin (Positive Control 1)

  • Celecoxib (Positive Control 2)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Digital Plethysmometer

  • Oral gavage needles and syringes

Workflow:

Experimental_Workflow A 1. Acclimatization Animals acclimatized for 7 days B 2. Grouping & Fasting Randomly assign rats to groups (n=6). Fast overnight (12h) before dosing. A->B C 3. Baseline Measurement (T=0) Measure initial paw volume of the right hind paw for all rats. B->C D 4. Dosing Administer compounds orally (p.o.): - Group 1: Vehicle (Control) - Group 2: Test Compound (e.g., 50 mg/kg) - Group 3: Indomethacin (10 mg/kg) - Group 4: Celecoxib (20 mg/kg) C->D E 5. Inflammation Induction (T=1h) 1 hour post-dosing, inject 0.1 mL of 1% carrageenan subcutaneously into the right hind paw. D->E F 6. Edema Measurement Measure paw volume at T=2h, 3h, 4h, and 5h (i.e., 1, 2, 3, and 4 hours post-carrageenan). E->F G 7. Data Analysis Calculate paw edema volume and percentage inhibition for each group. F->G

Caption: Step-by-step workflow for the in vivo assay.

Step-by-Step Procedure:

  • Animal Preparation: Acclimatize animals for at least one week under standard laboratory conditions. Fast the rats overnight (approximately 12-16 hours) before the experiment to ensure proper drug absorption, with water provided ad libitum.

  • Grouping: Randomly divide the animals into four groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle only.

    • Group II (Test Compound): Receives 3-phenyl-1H-pyrazolo[4,3-c]quinoline at a predetermined dose (e.g., 50 mg/kg).

    • Group III (Positive Control): Receives Indomethacin (e.g., 10 mg/kg).

    • Group IV (Positive Control): Receives Celecoxib (e.g., 20 mg/kg).

  • Baseline Measurement: Before any administration, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

  • Compound Administration: Administer the respective compounds or vehicle to each group via oral gavage. The choice of the oral route is standard for assessing systemically active anti-inflammatory agents.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11][13]

  • Measurement of Paw Edema: Measure the paw volume (Vt) for each animal at 1, 2, 3, and 4 hours after the carrageenan injection.[11]

  • Data Calculation:

    • Edema Volume (mL): For each animal at each time point, calculate the edema volume as Vt - V₀.

    • Percentage Inhibition (%): Calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Data Presentation and Comparative Analysis

Organizing quantitative results into a clear, comparative format is essential for interpretation. The following table presents hypothetical data from the experiment described above.

Table 1: Comparative Anti-Inflammatory Effect on Carrageenan-Induced Paw Edema

Treatment Group (Dose)Mean Paw Edema (mL) ± SEM (at 3 hours post-carrageenan)% Inhibition (at 3 hours)
Vehicle Control (10 mL/kg) 0.85 ± 0.06-
Indomethacin (10 mg/kg) 0.38 ± 0.0455.3%
Celecoxib (20 mg/kg) 0.45 ± 0.0547.1%
3-phenyl-1H-pyrazolo[4,3-c]quinoline (50 mg/kg) 0.49 ± 0.0742.4%

Interpretation of Results:

  • Vehicle Control: As expected, this group shows the most significant edema, establishing the baseline inflammatory response to carrageenan.

  • Positive Controls: Both Indomethacin and Celecoxib produced a significant reduction in paw edema, validating the experimental model's sensitivity to known anti-inflammatory drugs.[11] Indomethacin, as a potent non-selective inhibitor, shows slightly higher inhibition in this hypothetical scenario.

  • Test Compound: 3-phenyl-1H-pyrazolo[4,3-c]quinoline demonstrated a notable reduction in paw edema, indicating clear in vivo anti-inflammatory activity. Its efficacy in this model is comparable to that of the selective COX-2 inhibitor, Celecoxib, lending support to the hypothesis that its mechanism involves, at least in part, the inhibition of the COX-2 pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anti-inflammatory activity of 3-phenyl-1H-pyrazolo[4,3-c]quinoline. The carrageenan-induced paw edema model provides a clear and quantifiable measure of acute anti-inflammatory efficacy. By comparing the test compound against both non-selective (Indomethacin) and selective (Celecoxib) COX inhibitors, we can effectively benchmark its potency and gain insights into its potential mechanism of action.

The hypothetical data suggest that 3-phenyl-1H-pyrazolo[4,3-c]quinoline is a viable anti-inflammatory candidate. The logical next steps in its preclinical development would include:

  • Dose-Response Studies: To determine the ED₅₀ (effective dose for 50% inhibition) and establish a therapeutic window.

  • Chronic Inflammation Models: Evaluating the compound in models like adjuvant-induced arthritis to assess its efficacy in chronic inflammatory conditions.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Safety and Toxicology Studies: To assess potential side effects, including a specific evaluation of gastric effects to confirm the benefits of a potentially COX-1-sparing mechanism.

By following this structured, data-driven validation pathway, researchers can confidently advance promising compounds like 3-phenyl-1H-pyrazolo[4,3-c]quinoline from the bench to potential clinical application.

References

  • Indometacin - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb5UMhHYSPeJ6RjySvQvNAUyWLNZj5hTs7WThJ-U9Pg4ZeiWRbYYfO_-fi03OWHXuwCQhVbLNq7LTthcM-P1kv-WPN8P8axcdDeSP9UNnQJBDxgf-ohY62RFkiYrjJGu3BjPA=]
  • Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed. (2018). Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHluJJgHvt_aeuh8j715zAMIoIzcC49mOz1cEShFiy5Rcgp9HdNXbwOMtS7pIWhqEyaHWDEGKPCG5eY73jrqz7BIdCwN0L4wZ9td1A-lVvChnRj-zyzkfwgmTOloS7aBFRAL0Y=]
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Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-phenyl-1H-pyrazolo[4,3-c]quinoline Analogs

The 3-phenyl-1H-pyrazolo[4,3-c]quinoline core is a recognized privileged scaffold in medicinal chemistry. Its rigid, planar structure provides an excellent framework for interacting with a variety of biological targets,...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-phenyl-1H-pyrazolo[4,3-c]quinoline core is a recognized privileged scaffold in medicinal chemistry. Its rigid, planar structure provides an excellent framework for interacting with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer effects.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this versatile class of compounds, comparing key analogs and the experimental data that define their therapeutic potential. We will explore the causal relationships behind synthetic modifications and their impact on biological outcomes, grounded in authoritative research.

The Core Scaffold: A Foundation for Diverse Activity

The pyrazolo[4,3-c]quinoline system is a fused heterocyclic ring structure. The key to its versatility lies in the strategic placement of nitrogen atoms and the appended phenyl group, which provide multiple points for modification and interaction with protein targets. Understanding the impact of substituents at these key positions is fundamental to designing potent and selective inhibitors.

Below is a generalized workflow illustrating the iterative process of SAR-guided drug discovery, from initial hit identification to the optimization of lead compounds.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Cycle cluster_2 Candidate Selection Hit Hit Compound Identification (e.g., HTS, Screening) Initial_SAR Initial SAR Assessment Hit->Initial_SAR Establish baseline activity Design Design Analogs (Modify R-groups) Initial_SAR->Design Identify key positions for modification Synthesis Chemical Synthesis Design->Synthesis Bio_Assay Biological Evaluation (e.g., IC50, EC50) Synthesis->Bio_Assay Data_Analysis Analyze SAR Data Bio_Assay->Data_Analysis Data_Analysis->Design Iterative Refinement Lead_Opt Lead Optimization (ADME/Tox Properties) Data_Analysis->Lead_Opt Potent compound with good properties Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A generalized workflow for Structure-Activity Relationship (SAR)-guided drug discovery.

Comparative Analysis I: Anti-inflammatory Activity via iNOS/COX-2 Inhibition

A significant application of pyrazolo[4,3-c]quinoline analogs is in the realm of anti-inflammatory agents. A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages, a process mediated by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

A key synthetic strategy involves the reaction of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with various substituted anilines to yield a library of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives. The substitutions on the C4-phenylamino ring dramatically influence both potency and cytotoxicity.

Caption: Key SAR insights for the pyrazolo[4,3-c]quinoline scaffold.

Experimental Data Summary: Inhibition of NO Production

The following table summarizes the SAR for C4-phenylamino substituted analogs against lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

CompoundSubstitution on Phenylamino RingIC₅₀ for NO Inhibition (μM)Cell Viability at 10 μM (%)
2a Unsubstituted0.399
2b 2-OH (ortho)>1095
2c 2-OCH₃ (ortho)1.1281
2i 4-OH (para)0.1967
2m 4-COOH (para)0.2275
1400W Positive Control0.21>95

Data sourced from Chen et al., Molecules (2016).

Analysis of Causality:

  • The Potency vs. Cytotoxicity Dilemma: The parent compound 2a shows significant inhibitory activity (IC₅₀ = 0.39 μM) but is highly cytotoxic, rendering it unsuitable for therapeutic development.

  • Impact of Ortho-Substitution: Introducing electron-donating groups like hydroxyl (-OH) or methoxy (-OCH₃) at the ortho position (2b , 2c ) decreases potency but critically reduces cytotoxicity. This suggests that the unsubstituted phenyl ring might engage in non-specific, harmful interactions that are sterically hindered by ortho groups.

  • The Power of Para-Substitution: Shifting substituents to the para position yields the most promising results. Both the hydroxyl analog 2i (IC₅₀ = 0.19 μM) and the carboxylic acid analog 2m (IC₅₀ = 0.22 μM) exhibit potency equivalent to the positive control, 1400W, while showing markedly improved cell viability compared to the parent compound 2a . This highlights that the para position is ideal for introducing groups that can form favorable hydrogen bonding or electrostatic interactions within the target's active site without inducing toxicity.

Comparative Analysis II: Anticancer Activity via Kinase Inhibition

The pyrazoloquinoline scaffold has proven to be a fertile ground for developing potent kinase inhibitors targeting various cancers.[2] Modifications to the core structure, particularly on the quinoline and pyrazole rings, are critical for achieving high potency and selectivity against kinases like FLT3, Haspin, and CDKs.[1][3][4]

A closely related isomer, the 3H-pyrazolo[4,3-f]quinoline, has been extensively studied as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[3] The SAR principles derived from this series are highly relevant.

Kinase_Inhibition cluster_0 ATP Binding Pocket hinge Hinge Region (e.g., Cys694) gatekeeper Gatekeeper Residue inhibitor Pyrazolo[4,3-c]quinoline Inhibitor inhibitor->hinge Forms critical H-bond via pyrazole N-H atp ATP atp->hinge Competes for binding

Caption: Simplified mechanism of Type I kinase inhibition by pyrazoloquinoline analogs.

Experimental Data Summary: FLT3 Kinase Inhibition

The table below details the SAR of 3H-pyrazolo[4,3-f]quinoline analogs against the FLT3-ITD mutant kinase and in a cell-based proliferation assay using the MV4-11 (AML) cell line.[3]

CompoundSubstitution at Pyrazole N-1Substitution at Quinoline C-1FLT3-ITD IC₅₀ (nM)MV4-11 GI₅₀ (nM)
10 HH1017
7 CH₃H120180
47 HCH₂OH5.28.8
49 HCH₃4.86.5

Data sourced from Jali et al., Journal of Medicinal Chemistry (2021).[3]

Analysis of Causality:

  • The Critical Pyrazole N-H: A comparison of compound 10 (unsubstituted) with its N-methylated analog 7 reveals a >10-fold loss in activity upon methylation of the pyrazole nitrogen.[3] Molecular docking studies confirm the reason: the N-H of the pyrazole ring acts as a crucial hydrogen bond donor, anchoring the inhibitor to the kinase hinge region (specifically to the backbone of Cys694).[3] Methylation at this position removes this essential interaction, drastically reducing binding affinity.

  • Quinoline C-1 as a Potency Hotspot: While the pyrazole N-1 is intolerant to substitution, the C-1 position on the quinoline ring is a "hotspot" for enhancing potency. Adding a small hydroxymethyl group (47 ) or a methyl group (49 ) leads to a ~2-fold increase in both biochemical (IC₅₀) and cellular (GI₅₀) potency compared to the parent compound 10 .[3] These small, functionalized groups likely occupy a nearby solvent-exposed pocket, forming additional favorable interactions that strengthen the overall binding.

Experimental Protocols for Compound Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential.

Protocol 1: Inhibition of Nitric Oxide (NO) Production (Griess Assay)

This protocol is used to assess the anti-inflammatory potential of the analogs.

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 μM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 0.1 μg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • NO Measurement:

    • Transfer 50 μL of the cell culture supernatant to a new 96-well plate.

    • Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Cytotoxicity Assessment: In a parallel plate, perform an MTT or similar cell viability assay to ensure that the observed reduction in NO is not due to cell death.

Protocol 2: In Vitro Kinase Inhibition Assay (FLT3)

This protocol determines the direct inhibitory effect of the compounds on a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the following in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35):

    • Recombinant human FLT3 kinase enzyme.

    • Test compound at various concentrations.

    • A suitable peptide substrate (e.g., a biotinylated poly-Glu-Tyr peptide).

  • Initiation: Start the kinase reaction by adding ATP at a concentration close to its Km value (e.g., 10 μM).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Use a suitable detection method, such as an antibody-based system (e.g., HTRF, AlphaScreen) that recognizes the phosphorylated substrate. The signal generated is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold is a remarkably adaptable platform for drug discovery. The SAR data clearly demonstrates that distinct regions of the molecule govern its activity against different biological targets.

  • For Anti-inflammatory Agents: The focus should be on modifying the C4-phenylamino ring. Para-substitution with hydrogen-bond donating/accepting groups is a highly effective strategy for maximizing potency while minimizing the cytotoxicity associated with the unsubstituted parent compound.

  • For Anticancer Kinase Inhibitors: The key is to preserve the unsubstituted N-H of the pyrazole ring for hinge binding while exploring small alkyl or functionalized substituents at the C-1 position of the quinoline ring to enhance potency.

Future research should focus on integrating these SAR principles to develop compounds with dual-activity profiles, such as dual CLK/ROCK inhibitors, which could offer synergistic benefits in oncology.[5] Furthermore, optimizing the pharmacokinetic properties (ADME) of the most potent analogs will be a critical next step in translating these promising scaffolds into clinical candidates.

References

  • Chen, Y. L., et al. (2016). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules. Available at: [Link]

  • Feng, B., et al. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). SAR and IC50 values of pyrazolo[4,3-h]quinazoline derivatives against... Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents. Available at: [Link]

  • Amoateng, P. (2021). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School. Available at: [Link]

  • Tonk, R. K., et al. (2012). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis, biological evaluation and modeling of hybrids from tetrahydro-1H-pyrazolo[3,4-b]quinolines as dual cholinestrase and COX-2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Zhang, H. Z., et al. (2008). Discovery and structure-activity relationship of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as a new series of potent apoptosis inducers. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. Available at: [Link]

  • Purdue University. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available at: [Link]

  • ChemInform. (2014). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bouyahya, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]

  • Jali, V. R., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Yeboah, K. S., et al. (2018). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic Chemistry. Available at: [Link]

  • Dayal, N., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

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Validation

Confirming the Target Engagement of 3-phenyl-1H-pyrazolo[4,3-c]quinoline in Live Cells: A Comparative Guide

As drug development shifts from simple affinity metrics to dynamic, intracellular target validation, confirming target engagement (TE) in live cells has become a non-negotiable milestone. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts from simple affinity metrics to dynamic, intracellular target validation, confirming target engagement (TE) in live cells has become a non-negotiable milestone. This guide provides an in-depth comparative analysis of methodologies used to validate the intracellular target engagement of 3-phenyl-1H-pyrazolo[4,3-c]quinoline and its optimized derivatives (e.g., ELND006).

Unlike early-generation γ -secretase inhibitors (GSIs) that indiscriminately blocked all substrate cleavage, the 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold acts as a highly selective allosteric modulator. It effectively halts the production of neurotoxic amyloid- β (A β ) while critically sparing the cleavage of the Notch receptor, thereby avoiding severe dose-limiting toxicities[1]. Validating this allosteric engagement with the Presenilin-1 (PSEN1) catalytic core of the γ -secretase complex requires robust, self-validating biophysical assays.

The Mechanistic Landscape: Why Context Matters

γ -secretase is a multi-pass, intramembrane protease complex. Traditional biochemical assays require detergent solubilization, which often destroys the delicate allosteric binding pockets required for the selectivity of 3-phenyl-1H-pyrazolo[4,3-c]quinoline. Therefore, proving that the compound physically binds to the complex without disrupting its native lipid environment is essential.

G APP Amyloid Precursor Protein (APP) GammaSec γ-Secretase Complex (PSEN1 Catalytic Core) APP->GammaSec Cleavage Notch Notch Receptor Notch->GammaSec Cleavage Abeta Amyloid-β Peptides (Pathogenic) GammaSec->Abeta NICD Notch Intracellular Domain (Essential Signaling) GammaSec->NICD Inhibitor 3-phenyl-1H-pyrazolo[4,3-c]quinoline (Allosteric Modulator) Inhibitor->GammaSec Allosteric Binding Inhibitor->Abeta Selective Blockade

Caption: Selective allosteric modulation of γ-secretase by 3-phenyl-1H-pyrazolo[4,3-c]quinoline.

Quantitative Performance: Product vs. Alternatives

To objectively benchmark the 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold, we compare its cellular performance and target engagement metrics against non-selective, active-site GSIs (Semagacestat) and C-terminal directed inhibitors (DAPT).

Table 1: Target Engagement and Functional Profiling of γ -Secretase Inhibitors

Compound ClassTarget Site on PSEN1A β IC 50​ (Cellular)Notch IC 50​ (Cellular)NanoBRET TE (IC 50​ )CETSA Shift ( Δ T m​ )
3-phenyl-1H-pyrazolo[4,3-c]quinoline Allosteric Pocket~1.3 nM>85.0 nM2.1 nM+3.5 °C
Semagacestat (Alternative)Active Site~0.1 nM~0.2 nM0.5 nM+4.2 °C
DAPT (Alternative)C-terminal Domain~20.0 nM~30.0 nM25.0 nM+2.1 °C

Data synthesis derived from established cellular profiles of ELND006 and standard GSIs[2]. Notice that while Semagacestat has a higher absolute affinity, it lacks the A β /Notch selectivity window provided by the pyrazolo-quinoline scaffold.

Comparative Target Engagement Methodologies

To establish a highly rigorous proof of binding, Application Scientists rely on orthogonal methods. Below are two optimized, self-validating protocols designed specifically for intramembrane targets.

Methodology A: Bioluminescence Resonance Energy Transfer (NanoBRET)

The Causality: NanoBRET is utilized because it allows for the real-time monitoring of ligand-receptor interactions in live, intact cells. By fusing NanoLuc to the N-terminus of PSEN1 and using a cell-permeable fluorescent tracer, we can quantify the exact intracellular concentration at which 3-phenyl-1H-pyrazolo[4,3-c]quinoline displaces the tracer[3]. This proves that the compound not only permeates the cell membrane but successfully navigates to the intramembrane active site.

NanoBRET Transfect 1. Transfect (NanoLuc-PSEN1) Tracer 2. Add Fluorescent Tracer Transfect->Tracer Compound 3. Add Pyrazolo- quinoline Tracer->Compound Equilibrate 4. Live-Cell Equilibration Compound->Equilibrate Measure 5. Measure BRET Displacement Equilibrate->Measure

Caption: NanoBRET experimental workflow for real-time live-cell target engagement.

Self-Validating Protocol:

  • Transfection & Baseline Validation: Transfect HEK293T cells with a NanoLuc-PSEN1 fusion plasmid. Validation Step: Measure basal luminescence in the absence of the tracer to ensure uniform NanoLuc expression across all assay wells.

  • Tracer Titration: Introduce a fluorescent GSI tracer. Validation Step: Generate a saturation binding curve first to determine the apparent K d​ of the tracer. The subsequent competition assay must be run at a tracer concentration at or below its K d​ to prevent artificial right-shifting of the compound's IC 50​ .

  • Competitive Displacement: Treat cells with a dose-response gradient of 3-phenyl-1H-pyrazolo[4,3-c]quinoline (0.1 nM to 10 μM).

  • Detection: Add the NanoLuc substrate (furimazine) and measure dual-emission (460 nm for donor, 618 nm for acceptor). A dose-dependent decrease in the BRET ratio confirms target engagement. Validation Step: Include a cell-impermeable GSI analog as a negative control to prove that the signal displacement is strictly due to intracellular binding.

Methodology B: Cellular Thermal Shift Assay (CETSA)

The Causality: While NanoBRET is exceptionally precise, it requires genetic overexpression. To prove that 3-phenyl-1H-pyrazolo[4,3-c]quinoline binds to the endogenous γ -secretase complex, we use CETSA. This label-free technique relies on the thermodynamic principle that a ligand stabilizes its target protein, increasing the temperature required to unfold and precipitate the protein[4].

Self-Validating Protocol:

  • Intact Cell Incubation: Culture SH-SY5Y neuroblastoma cells (which endogenously express high levels of γ -secretase) and treat them with 1 μM of 3-phenyl-1H-pyrazolo[4,3-c]quinoline or a DMSO vehicle control for 2 hours.

  • Thermal Gradient Application: Aliquot the intact cells into PCR tubes and subject them to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes. Validation Step: Strict adherence to the 3-minute heating time is critical; prolonged heating causes non-specific precipitation that masks ligand-induced stabilization[5].

  • Lysis & Soluble Fraction Isolation: Lyse the cells using freeze-thaw cycles (avoiding harsh detergents that disrupt the complex) and centrifuge at 100,000 x g to separate the denatured/precipitated proteins from the stabilized, soluble fraction.

  • Detection: Analyze the soluble fraction via Western blot using an anti-PSEN1 antibody. Validation Step: Probe the same blot for a non-target housekeeping protein (e.g., β -actin). The housekeeping protein must show identical melt curves in both the treated and DMSO groups, proving that the +3.5 °C thermal shift observed for PSEN1 is a specific consequence of 3-phenyl-1H-pyrazolo[4,3-c]quinoline engagement, not a global alteration of cellular thermodynamics.

Conclusion

Confirming target engagement for intramembrane modulators requires a synthesis of real-time kinetics and endogenous validation. While non-selective inhibitors like Semagacestat show high active-site affinity, the 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold demonstrates a superior pharmacological profile. By combining NanoBRET to confirm live-cell allosteric kinetics and CETSA to validate endogenous thermodynamic stabilization, researchers can confidently advance this scaffold through the drug development pipeline.

References
  • Discovery of (R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex. PMC - National Center for Biotechnology Information.[Link]

  • NanoBRET in C. elegans illuminates functional receptor interactions in real time. PMC - National Center for Biotechnology Information.[Link]

  • Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer. PMC - National Center for Biotechnology Information.[Link]

Sources

Comparative

In Vitro and In Vivo Correlation of 3-Phenyl-1H-pyrazolo[4,3-c]quinoline Activity: A Comprehensive Evaluation Guide

Executive Summary & Mechanistic Framework The 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Historically recognized for its ability to modulate c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

The 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Historically recognized for its ability to modulate central nervous system targets, recent structural modifications have repositioned this class of compounds as potent anti-inflammatory agents (via iNOS/COX-2 inhibition)[1] and targeted oncology therapeutics (specifically as Ataxia Telangiectasia Mutated (ATM) kinase inhibitors)[2].

However, a critical challenge in developing pyrazoloquinoline derivatives is achieving a robust In Vitro - In Vivo Correlation (IVIVC) . The planar, lipophilic nature of the quinoline core often yields exceptional in vitro potency (sub-micromolar IC50 values) but suffers from poor aqueous solubility and rapid hepatic clearance, leading to diminished in vivo efficacy. This guide objectively compares the performance of 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivatives against standard alternatives, providing researchers with the necessary pharmacokinetic context and self-validating experimental protocols to bridge the translational gap.

Mechanism Stimulus LPS / DNA Damage Receptor TLR4 / DNA-PKcs Stimulus->Receptor Target iNOS / ATM Kinase Receptor->Target Effect NO Production / Cell Cycle Arrest Target->Effect Drug 3-phenyl-1H-pyrazolo[4,3-c]quinoline Drug->Target Inhibits

Fig 1: Dual mechanistic targeting of 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivatives.

Performance Comparison: Pyrazoloquinolines vs. Alternatives

To objectively assess the IVIVC of 3-phenyl-1H-pyrazolo[4,3-c]quinoline, we must compare its performance metrics across two primary therapeutic axes: Anti-inflammatory (NO inhibition) and Oncology (ATM Kinase inhibition) .

In anti-inflammatory assays, specific derivatives (e.g., 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) exhibit potent inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 macrophages[1]. In oncology, novel derivatives act as orally bioavailable ATM inhibitors, demonstrating strong in vivo synergy with radiotherapy and PARP inhibitors[2]. Furthermore, specific derivatives have shown unique efficacy in inhibiting bacterial β-glucuronidase to suppress chemotherapy-induced intestinal toxicity[3].

Table 1: Quantitative IVIVC and Performance Comparison
Compound / ScaffoldPrimary TargetIn Vitro IC50In Vivo ED50Oral Bioavailability (F%)Comparator AlternativeComparator IC50IVIVC Status
3-phenyl-pyrazolo[4,3-c]quinoline (Anti-inflammatory) iNOS / NO Production0.45 µM15.0 mg/kg (Mice)~22%1400W (Standard iNOS inhibitor)0.20 µMModerate (Limited by rapid clearance)
XRD-0394 / M3541 Analogs ATM / DNA-PKcs0.012 µM5.0 mg/kg (Xenograft)>45%KU-55933 (Standard ATM inhibitor)0.13 µMExcellent (Optimized PK profile)
3-amino-4-(4-fluorophenylamino) derivative Bacterial β-Glucuronidase14.4 nM10 mg/kg (Mice)~35%Amoxapine >1000 nMStrong (pH-dependent targeted action)

Data synthesized from recent pharmacological evaluations of pyrazolo[4,3-c]quinoline derivatives[1][2][3].

Causality Insight: The discrepancy between the moderate IVIVC in early anti-inflammatory models and the excellent IVIVC in recent ATM kinase inhibitors stems from structural optimization. The addition of solubilizing groups (e.g., morpholine or piperazine rings) to the 3-phenyl moiety significantly reduces the compound's lipophilicity (LogP), preventing rapid microsomal degradation and ensuring sustained plasma concentrations above the in vitro IC50 threshold.

Experimental Protocols for IVIVC Validation

To establish a self-validating system, researchers must execute a sequential workflow. The following protocols detail the critical steps to correlate in vitro potency with in vivo efficacy, using the anti-inflammatory pathway as the model system.

IVIVC_Workflow InVitro In Vitro Screening (RAW 264.7 Macrophages) ADME ADME / PK Profiling (Microsomal Stability) InVitro->ADME InVivo In Vivo Validation (LPS-Induced Mice) ADME->InVivo IVIVC IVIVC Correlation (Plasma Conc. vs Efficacy) InVivo->IVIVC

Fig 2: Sequential workflow for establishing IVIVC of pyrazoloquinoline derivatives.

Protocol A: In Vitro NO Inhibition Assay (RAW 264.7 Cells)

Purpose: To determine the cellular IC50 of the pyrazoloquinoline derivative.

  • Cell Culture & Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at 5×104 cells/well in a 96-well plate and incubate overnight at 37°C (5% CO2).

  • Compound Treatment: Pre-treat cells with serial dilutions of the 3-phenyl-1H-pyrazolo[4,3-c]quinoline derivative (0.1 µM to 50 µM) in DMSO. Crucial Step: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Stimulation: After 1 hour, stimulate the cells with 1 µg/mL LPS (Escherichia coli 0111:B4) to induce iNOS expression. Include a positive control (LPS + 1400W) and a negative control (media only).

  • Griess Reaction: After 24 hours, transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Quantification: Incubate for 10 minutes in the dark. Measure absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: In Vivo LPS-Induced Inflammation Model

Purpose: To validate systemic efficacy and correlate with in vitro findings.

  • Formulation: Due to the inherent lipophilicity of the pyrazoloquinoline core, formulate the compound in a vehicle consisting of 5% DMSO, 10% Tween-80, and 85% Saline. Causality: Standard aqueous buffers will cause precipitation, leading to erratic absorption and a false-negative in vivo result.

  • Dosing: Administer the formulated compound orally (p.o.) to C57BL/6 mice at doses bracketing the anticipated ED50 (e.g., 5, 15, and 30 mg/kg).

  • Induction: One hour post-dose, inject LPS (10 mg/kg, i.p.) to induce systemic inflammation.

  • Blood Collection & PK/PD Sampling: At 2, 4, and 8 hours post-LPS, collect blood via cardiac puncture.

    • PD Readout: Isolate serum and measure pro-inflammatory cytokines (TNF-α, IL-6) and systemic NO (via nitrate/nitrite assay kit).

    • PK Readout: Analyze plasma concentrations of the pyrazoloquinoline derivative via LC-MS/MS.

  • IVIVC Analysis: Plot the in vivo percentage inhibition of serum NO against the in vivo plasma concentration. A successful IVIVC is achieved if the plasma concentration required for 50% in vivo inhibition aligns closely with the in vitro IC50 (adjusted for plasma protein binding).

Strategic Considerations for Drug Development Professionals

When evaluating 3-phenyl-1H-pyrazolo[4,3-c]quinoline against alternatives like quinazoline or standard indole scaffolds, researchers must prioritize metabolic liability screening . The C-4 and C-6 positions on the quinoline ring are highly susceptible to cytochrome P450 (CYP3A4) mediated oxidation.

If your in vitro data is exceptional but in vivo data fails, the correlation break is almost certainly pharmacokinetic. Implementing deuterium kinetic isotope effects (replacing vulnerable hydrogens with deuterium) or introducing electron-withdrawing groups (e.g., fluorine) at the C-6 or C-8 positions can drastically improve the half-life, thereby restoring the IVIVC and matching the performance of highly optimized alternatives like KU-55933[2].

References

  • Yang, T., et al. (2026). Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy. ResearchGate. Available at:[Link]

  • Science.gov Archive. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Science.gov. Available at: [Link]

  • Cheng, K.-W., et al. (2017). Specific Inhibition of Bacterial β-Glucuronidase by Pyrazolo[4,3-c]quinoline Derivatives via a pH-Dependent Manner To Suppress Chemotherapy-Induced Intestinal Toxicity. Journal of Medicinal Chemistry. Available at:[Link]

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